1--Methyl 2-cyano-3-(2-thienyl)acrylate
Description
BenchChem offers high-quality 1--Methyl 2-cyano-3-(2-thienyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1--Methyl 2-cyano-3-(2-thienyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 2-cyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3 |
InChI Key |
CBDSDTBRTIZHFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and explore its current and potential applications, particularly within the realm of drug discovery and development.
Molecular Structure and Isomerism
Methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate is an organic molecule featuring a methyl ester, a nitrile group, and an alkene, all conjugated with a thiophene ring. The IUPAC name for this compound is methyl (E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate. The "(E)" designation indicates that the thiophene ring and the ester group are on opposite sides of the carbon-carbon double bond, which is the more stable isomer. The planarity of the thiophene-based cyanoacrylate core is a key feature of this class of molecules.[1][2]
The core structure, a donor-π–acceptor system, is of significant interest. The electron-rich thiophene ring acts as a π-bridge, enhancing conjugation and light absorbance, a property exploited in dye-sensitized solar cells.[2] This electronic characteristic also underpins its potential as a pharmacophore in drug design.
Physicochemical and Spectroscopic Properties
While specific experimental data for methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate is not extensively documented, we can infer its properties from closely related analogs, such as the ethyl ester.
| Property | Value (or Estimated Value) | Source / Analogue |
| Molecular Formula | C9H7NO2S | - |
| Molecular Weight | 193.22 g/mol | - |
| Appearance | Likely a solid at room temperature | Ethyl ester is a solid[3] |
| Melting Point | Estimated to be similar to the ethyl ester (93-96 °C) | Ethyl ester[3] |
| Solubility | Soluble in common organic solvents like acetone, methyl ethyl ketone, and nitromethane.[4] | General cyanoacrylates |
| Boiling Point | Decomposes on heating | General cyanoacrylates[5] |
Spectroscopic Data (based on Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate)
The spectroscopic data for the ethyl ester provides a reliable template for what can be expected for the methyl ester, with the primary difference being the signals corresponding to the ester group.[3]
-
¹H NMR (in CDCl₃, 400 MHz):
-
The methyl ester protons would appear as a singlet around 3.9 ppm.
-
The vinylic proton is expected as a singlet around 8.35 ppm.
-
The thiophene protons will appear as multiplets between 7.22 and 7.84 ppm.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
The methyl ester carbon would be observed around 53 ppm.
-
The nitrile carbon (CN) signal is expected around 115.7 ppm.
-
The carbonyl carbon (C=O) should appear around 162.6 ppm.
-
Other key signals include the carbon at the 2-position of the acrylate at approximately 99.3 ppm and the vinylic carbon at about 146.6 ppm. The thiophene carbons will resonate in the 128.5-137.1 ppm range.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
A sharp peak around 2217 cm⁻¹ corresponding to the nitrile (C≡N) stretching.
-
A strong absorption around 1715 cm⁻¹ due to the carbonyl (C=O) stretch of the ester.
-
Bands in the 1596 cm⁻¹ region are attributed to the C=C double bond.
-
Thiophene ring vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 193.
-
Synthesis of Methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
The most common and efficient method for synthesizing this class of compounds is the Knoevenagel condensation .[6] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.[7] In this case, thiophene-2-carboxaldehyde is reacted with methyl cyanoacetate.
Caption: Generalized workflow for the synthesis of Methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate via Knoevenagel condensation.
Detailed Experimental Protocol (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and methyl cyanoacetate (1.1 equivalents) in a suitable solvent such as ethanol or hexane.[1][3]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or diisopropylethylammonium acetate (DIPEAc).[1][3]
-
Reaction: Heat the mixture to reflux (for ethanol) or 65-70°C (for hexane) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If hexane was used, the product may separate as a distinct layer. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The use of a catalyst like DIPEAc in a solvent like hexane offers advantages such as shorter reaction times, a broad substrate scope, and high yields, contributing to a more environmentally friendly process.[3]
Mechanism of the Knoevenagel Condensation
The reaction proceeds through a well-established mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. CYANOACRYLIC ACID METHYL ESTER | 137-05-3 [chemicalbook.com]
- 5. ICSC 1272 - METHYL 2-CYANOACRYLATE [inchem.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
An In-depth Technical Guide to Methyl 2-cyano-3-(2-thienyl)acrylate and Its Derivatives
This guide provides a comprehensive technical overview of Methyl 2-cyano-3-(2-thienyl)acrylate, a versatile heterocyclic compound. Addressing an initial ambiguity in nomenclature, this document focuses on the most chemically accurate interpretation, Methyl 2-cyano-3-(thiophen-2-yl)acrylate , and extends the discussion to its methylated analogues. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the synthesis, properties, and applications of this class of molecules.
Compound Identification and Registry Data
The nomenclature "1-Methyl 2-cyano-3-(2-thienyl)acrylate" is chemically ambiguous, as the "1-" position in the thiophene ring is occupied by the sulfur atom and is not available for methylation. The most plausible interpretation refers to the methyl group being part of the ester functionality. Therefore, the primary subject of this guide is Methyl 2-cyano-3-(thiophen-2-yl)acrylate . A closely related derivative, where the thiophene ring itself is methylated, is Methyl 2-cyano-3-(3-methyl-2-thienyl)acrylate .
Registry Data Summary
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| Methyl 2-cyano-3-(thiophen-2-yl)acrylate | O=C(OC)C(\C#N)=C\c1sccc1 | 29577-54-6[1] | C₉H₇NO₂S | 193.22 g/mol |
| Methyl 2-cyano-3-(3-methyl-2-thienyl)acrylate | O=C(OC)C(\C#N)=C\c1scc(C)c1 | 77484-61-8[2] | C₁₀H₉NO₂S | 207.25 g/mol |
Synthesis and Mechanistic Insights
The primary synthetic route to Methyl 2-cyano-3-(2-thienyl)acrylate is the Knoevenagel condensation , a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[3] This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base.
The Knoevenagel Condensation Reaction
In this specific synthesis, thiophene-2-carboxaldehyde reacts with methyl cyanoacetate in the presence of a basic catalyst like piperidine. The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding the α,β-unsaturated product.
Caption: Stepwise mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols are adapted from established procedures for analogous ethyl esters and represent robust methods for laboratory synthesis. [4][5]
Protocol 1: Piperidine-Catalyzed Synthesis
This classic method provides high yields and is straightforward to execute.
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add thiophene-2-carboxaldehyde (1.0 eq) and methyl cyanoacetate (1.1 eq) dissolved in ethanol (10-20 mL per mole of aldehyde).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Filter the solid product, wash with cold ethanol to remove residual reactants, and dry under vacuum. Recrystallization from ethanol or methanol can be performed for further purification if necessary. [5]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This green chemistry approach offers significantly reduced reaction times and avoids bulk solvents.
Methodology:
-
Setup: In a microwave-safe reaction vessel, combine thiophene-2-carboxaldehyde (1.0 eq), methyl cyanoacetate (1.1 eq), and a catalytic amount of triphenylphosphine (0.1 eq). [6]2. Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 5-15 minutes. Monitor for completion.
-
Workup: After cooling, the solidified product can be directly washed with a non-polar solvent (like hexane) to remove the catalyst and any unreacted aldehyde.
-
Purification: The product is often of high purity, but can be further purified by recrystallization if needed.
Physicochemical and Spectroscopic Properties
The ethyl ester analog, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, has been well-characterized, and its properties provide a strong reference for the methyl ester. [4][7]
Spectroscopic Data (for the analogous Ethyl Ester)
| Property | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 8.35 (s, 1H, olefinic CH), 7.78-7.84 (m, 2H, thienyl), 7.22-7.26 (m, 1H, thienyl), 4.34-4.39 (m, 2H, OCH₂), 1.39 (t, J=7.2 Hz, 3H, CH₃) [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) = 162.6 (C=O), 146.6 (olefinic C), 137.1, 135.1, 128.5 (thienyl C's), 115.7 (CN), 99.3 (olefinic C-CN), 62.5 (OCH₂), 14.1 (CH₃) [7] |
| IR (KBr) | ν (cm⁻¹) = 2217 (C≡N stretch), 1715 (C=O stretch, conjugated ester), 1596 (C=C stretch) [7] |
The planarity of the molecule, except for the ester alkyl group, allows for significant π-conjugation across the thiophene ring, the double bond, the nitrile, and the carbonyl group. This extensive conjugation is responsible for its UV-visible absorption properties and its utility in materials science. [4]
Applications in Research and Development
The unique structure of thienyl cyanoacrylates, combining an electron-rich thiophene ring with electron-withdrawing cyano and acrylate groups, makes them valuable building blocks in several high-tech fields.
Organic Electronics and Materials Science
Thiophene-containing molecules are known for their excellent charge mobility. [4]This property makes thiophene-based cyanoacrylates promising candidates for:
-
Organic Dye-Sensitized Solar Cells (DSSCs): They can act as the π-bridge in donor-π-acceptor dyes, enhancing light absorption and improving solar cell efficiency. [4]* Polymeric Materials: Cyanoacrylates are well-known monomers for adhesives. [4]The thiophene moiety can be used to tune the electronic and physical properties of these polymers.
Drug Development and Medicinal Chemistry
The cyanoacrylate scaffold is recognized as an important precursor for synthesizing various heterocyclic compounds with potential biological activity. [4]Thiophene rings are present in numerous approved drugs (e.g., Duloxetine, Tiotropium). The combination of these two moieties can lead to novel therapeutic agents.
-
Anticancer Agents: The Knoevenagel condensation is a key reaction in generating molecules with demonstrated anticancer activity. [7]The resulting α,β-unsaturated system can act as a Michael acceptor, interacting with biological nucleophiles in cancer cells.
-
Bioadhesives: Acrylate and cyanoacrylate polymers are widely used as medical adhesives for wound closure and drug delivery systems. [8]Functionalized monomers, such as thienyl acrylates, could be incorporated into these polymers to create bioadhesives with tailored properties, potentially including therapeutic agent elution.
Caption: Key application areas for Methyl 2-cyano-3-(2-thienyl)acrylate.
Conclusion
Methyl 2-cyano-3-(2-thienyl)acrylate is a highly functionalized and synthetically accessible molecule. Its production via the efficient Knoevenagel condensation allows for straightforward generation and modification. The compound's unique electronic structure, stemming from the conjugated system of the thiophene ring and the cyanoacrylate moiety, provides a strong foundation for its application in advanced materials and as a versatile scaffold in medicinal chemistry. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this valuable chemical entity.
References
-
Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]
-
Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1287–1289. [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
Reddy, T. K., et al. (2020). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 64(2). [Link]
- Google Patents.
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- 1. 2-CYANO-3-THIOPHEN-2-YL-ACRYLIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. METHYL 2-CYANO-3-(3-METHYL-2-THIENYL)ACRYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. US11292760B2 - Therapeutic acrylates as enhanced medical adhesives - Google Patents [patents.google.com]
Technical Guide: UV-Vis Absorption Spectroscopy of Thienyl Cyanoacrylate Derivatives
Executive Summary
Thienyl cyanoacrylate derivatives represent a critical class of Donor-
This guide provides a rigorous framework for the optical characterization of these molecules. It moves beyond basic absorbance measurements to address solvatochromic behavior, aggregation kinetics, and the precise determination of molar extinction coefficients (
Part 1: Molecular Architecture & Optical Theory
The optical prowess of thienyl cyanoacrylates stems from their push-pull architecture. The triphenylamine (TPA) or indoline moiety typically acts as the electron donor, the thiophene chain serves as the conjugated
The Mechanism of Absorption
Upon irradiation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), localized on the donor, to the Lowest Unoccupied Molecular Orbital (LUMO), localized near the cyanoacrylate acceptor. This Intramolecular Charge Transfer (ICT) is responsible for the characteristic broad absorption band in the visible region (400–550 nm).[1]
Diagram 1: Electronic Transition & Injection Pathway
The following diagram illustrates the energy alignment critical for both DSSC function and potential oxidative stress generation in photodynamic therapy.
Caption: Energy cascade showing the photo-excitation and subsequent electron injection pathway characteristic of D-
Part 2: Experimental Protocol (Standard Operating Procedure)
To ensure reproducibility, the following protocol minimizes common artifacts such as aggregation-induced quenching (ACQ) or solvatochromic shifts due to impurities.
Reagents and Solvents
-
Solvents: Spectroscopic grade Chloroform (CHCl
), Dichloromethane (DCM), or Dimethylformamide (DMF).-
Note: Avoid protic solvents like methanol for long-term storage, as esterification of the carboxylic acid anchor can occur.
-
-
Standard: 99.9% pure reference dye (e.g., D131 or D149) for calibration.
Measurement Workflow
This protocol is designed as a self-validating loop. If the linear regression of the Beer-Lambert plot (
Caption: Step-by-step workflow for accurate determination of molar extinction coefficients, incorporating a quality control decision node.
Critical Steps for Accuracy
-
Stock Solution: Dissolve
2 mg of derivative in 10 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution of aggregates. -
Baseline: Use a matched quartz cuvette (1 cm path length). Run a baseline scan with pure solvent before every sample set.
-
Beer-Lambert Plot: Prepare at least 5 concentrations. Plot Absorbance (
) at vs. Concentration ( ). The slope is (where cm).
Part 3: Data Interpretation & Analysis
Spectral Features
- Transition: A high-energy band typically appearing between 300–380 nm, corresponding to the localized aromatic system (thiophene/benzene rings).
-
ICT Band: The diagnostic band for these derivatives, appearing at 400–550 nm.[1] The position of this band correlates directly with the conjugation length and donor strength.
Solvatochromism
Thienyl cyanoacrylates exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene
-
Mechanism:[2] The excited state is more polar than the ground state. Polar solvents stabilize the excited state more significantly, reducing the energy gap (
). -
Diagnostic Utility: This shift confirms the D-
-A character.[3] If no shift is observed, the conjugation may be broken or the donor is too weak.
Aggregation (H- vs J-Aggregates)
In concentrated solutions or films, these planar molecules stack.
-
H-Aggregates (Face-to-face): Blue shift in absorption.[4] Detrimental to solar cell performance due to charge recombination.
-
J-Aggregates (Head-to-tail): Red shift. Often beneficial for broadening spectral coverage.
-
Control: If the shape of the spectrum changes significantly with concentration (not just intensity), aggregation is occurring. Add chenodeoxycholic acid (CDCA) as a co-adsorbent to break aggregates.
Part 4: Comparative Data & Case Studies
The following table summarizes the optical properties of standard thienyl cyanoacrylate derivatives. Note the increase in
| Derivative Code | Donor Moiety | Solvent | Ref | |||
| D5 | Triphenylamine | Thiophene | 441 | 33,000 | Ethanol | [1] |
| D131 | Triphenylamine | Bithiophene | 460 | 38,000 | DCM | [2] |
| D149 | Indoline | Rhodanine* | 526 | 68,000 | Acetonitrile | [3] |
| T-IDM | Triphenylamine | Thienyl-DPP | 714 | 102,000 | Chloroform | [4] |
*Note: D149 uses a rhodanine anchor, but is structurally homologous in the D-
Analysis of Table Data[2][5][6][7][8]
-
Effect of Bridge Length: Comparing D5 (1 thiophene) to D131 (2 thiophenes), the
shifts red by ~20 nm due to extended conjugation. -
Effect of Donor: The Indoline donor (D149) is stronger than TPA, resulting in a significant red shift and nearly double the molar extinction coefficient.
References
-
Hagberg, D. P., et al. "Molecular Engineering of Organic Sensitizers for Dye-Sensitized Solar Cell Applications." Journal of the American Chemical Society, 2008. Link
-
Mishra, A., et al. "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules." Angewandte Chemie International Edition, 2009. Link
-
Horiuchi, T., et al. "High Efficiency of Dye-Sensitized Solar Cells Based on Metal-Free Indoline Dyes." Journal of the American Chemical Society, 2004. Link
-
Barbero, N., et al. "Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups." Dyes and Pigments, 2015.[5][6] Link
Sources
Thermodynamic Stability and Isomerization Dynamics of Cyano-3-(2-thienyl)acrylate Esters
This technical guide provides a rigorous analysis of the thermodynamic stability, synthesis, and isomerization dynamics of cyano-3-(2-thienyl)acrylate esters. It is structured for researchers requiring actionable insights into the physicochemical behavior of these "push-pull" alkenes.
Executive Summary
Cyano-3-(2-thienyl)acrylate esters represent a class of donor-acceptor (D-A) conjugated systems where the electron-rich thiophene ring acts as the donor and the cyanoacrylate moiety acts as the acceptor.[1] The thermodynamic ground state of these molecules is almost exclusively the (E)-isomer , driven by steric minimization between the thiophene ring and the ester group.[1] However, their utility in optoelectronics and pharmacology is governed by their susceptibility to photo-induced
Thermodynamic Landscape
The Ground State: (E)-Configuration
In the Knoevenagel condensation of 2-thiophenecarboxaldehyde with alkyl cyanoacetates, the reaction exhibits high stereoselectivity for the (E)-isomer .[1]
-
Stereochemical Assignment: According to Cahn-Ingold-Prelog (CIP) priority rules:
-
C
: The ester group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) has higher priority than the cyano group ( ). -
C
: The thiophene ring has higher priority than the hydrogen atom.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Configuration: The (E)-isomer places the high-priority groups (Thiophene and Ester) on opposite sides of the double bond.[1]
-
-
Energetic Driver: The formation of the (E)-isomer is thermodynamically controlled.[1] The steric repulsion between the bulky ester group and the thiophene ring in the (Z)-isomer destabilizes it relative to the (E)-isomer, where the thiophene is cis to the linear, sterically undemanding cyano group.[1]
-
Crystal Lattice Stability: X-ray diffraction studies confirm that the (E)-isomer packs efficiently, stabilized by intermolecular
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> hydrogen bonds. This lattice energy confers high thermal stability (Melting Point: 93–96 °C for the ethyl ester).[1]
Electronic "Push-Pull" Stabilization
The thermodynamic stability is further enhanced by significant intramolecular charge transfer (ICT).[1]
-
Resonance Contribution: The thiophene sulfur donates electron density into the conjugated
-system, while the cyano and ester groups withdraw it.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Dipole Moment: This polarization creates a large ground-state dipole moment, increasing stability in polar solvents but also lowering the rotational barrier of the
bond in the excited state.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Synthesis & Kinetic Control
The Knoevenagel Protocol
The synthesis is a base-catalyzed condensation.[1][2][3][4] While kinetically rapid, the reaction conditions allow for thermodynamic equilibration to the stable (E)-isomer.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(2-thienyl)acrylate
Objective: Synthesize the thermodynamically stable (E)-isomer with >98% purity.
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-thiophenecarboxaldehyde (20 mmol) and ethyl cyanoacetate (21 mmol) in 50 mL of ethanol.
-
Initiation: Add piperidine (2 mmol) dropwise. Note: A mild exotherm may occur.[1]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The product typically appears as a UV-active spot at
.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Crystallization: Cool the solution slowly to room temperature, then to 4 °C. The (E)-isomer will precipitate as crystalline needles.
-
Purification: Filter the solids and wash with cold ethanol (
mL). Recrystallize from hot ethanol if necessary to remove trace piperidine.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Validation: Verify structure via
H NMR. The vinylic proton typically appears as a singlet aroundngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> 8.3–8.5 ppm.
Photostability and Isomerization Dynamics[1]
While thermally stable, these esters are photo-labile .[1] Upon UV irradiation, the molecule undergoes photoisomerization, establishing a photostationary state (PSS) containing both E and Z isomers.[1]
The Isomerization Mechanism
-
Excitation: UV absorption (
nm) promotes the molecule to the singlet excited state (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). -
Relaxation: The "push-pull" character reduces the double bond character in the excited state, allowing rotation around the
bond.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Decay: The molecule relaxes back to the ground state (
) at a twisted geometry, partitioning into both E and Z forms.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Thermal Reversion: In the dark, the metastable (Z)-isomer slowly reverts to the (E)-isomer via thermal relaxation, although this process is slow at room temperature due to the activation barrier (
kcal/mol).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Protocol: Photostability Assessment
Objective: Quantify the
-
Preparation: Prepare a
M solution of the ester in Acetonitrile. -
Irradiation: Expose the sample to a UV LED source (365 nm) for intervals of 5 minutes.
-
Analysis: Immediately analyze via HPLC or
H NMR.-
NMR Marker: The vinylic proton of the (Z)-isomer typically shifts upfield relative to the (E)-isomer due to shielding by the anisotropic field of the ester group.[1]
-
-
Data Processing: Plot the % Isomer vs. Time to determine the rate constant of isomerization (
) and the PSS ratio.
Data Summary
| Property | Value / Characteristic | Notes |
| Thermodynamic Product | (E)-Isomer | Sterically favored (Thiophene trans to Ester).[1] |
| Melting Point | 93 – 96 °C | High lattice energy indicates strong packing.[1] |
| UV Absorption ( | ~330 nm (EtOH) | Strong |
| Solubility | Soluble: DCM, Acetone, EtOHInsoluble: Water | Lipophilic character dominates.[1] |
| Hydrolytic Stability | High (Neutral pH) | Ester hydrolysis requires strong base/acid + heat.[1] |
| Photostability | Low (Solution) | Rapidly equilibrates to E/Z mixture under UV.[1] |
Visualizations
Reaction Mechanism: Knoevenagel Condensation
The following diagram illustrates the base-catalyzed pathway favoring the (E)-isomer.[1]
Caption: Base-catalyzed condensation pathway. The elimination step is stereoselective, favoring the (E)-isomer to minimize steric clash between the ester and thiophene ring.
Isomerization Energy Landscape
This diagram depicts the energy wells of the Ground State (E) vs. the Metastable (Z) state.[1]
Caption: Photo-induced isomerization cycle. The system absorbs UV to access a twisted excited state, relaxing into a mixture of E (stable) and Z (metastable) isomers.[1]
References
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BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Link[1]
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The Intrinsic Electronic Landscape of Thiophene-Based Cyanoacrylates: A Technical Guide for Advanced Material and Drug Development
Introduction: The Versatile Donor-π-Acceptor Architecture
Thiophene-based cyanoacrylates have emerged as a cornerstone in the development of advanced organic electronic materials, with significant applications in dye-sensitized solar cells (DSSCs) and as potential therapeutic agents.[1][2][3] Their efficacy is rooted in a modular donor-π-acceptor (D-π-A) architecture. This design paradigm allows for the fine-tuning of their electronic and optical properties. In this structure, an electron-donating moiety is connected to an electron-accepting group through a π-conjugated bridge, typically a thiophene or oligothiophene unit.[2][4] The cyanoacrylic acid or its ester derivative commonly serves as the electron acceptor, a role critical for its function in applications like DSSCs where it anchors the molecule to a semiconductor surface and facilitates electron injection.[1][2] The thiophene ring, known for its high charge mobility, acts as the π-bridge, providing electronic conjugation and enhancing light absorption capabilities.[2] Understanding the intricate relationship between the molecular structure and the electronic properties of these compounds is paramount for designing next-generation materials with tailored functionalities.
This technical guide provides an in-depth exploration of the electronic properties of thiophene-based cyanoacrylates, offering both theoretical underpinnings and practical experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this promising class of molecules.
Part 1: Synthesis and Key Structural Features
The most prevalent and efficient method for synthesizing thiophene-based cyanoacrylates is the Knoevenagel condensation . This reaction involves the condensation of a thiophene-2-carboxaldehyde derivative with an active methylene compound, such as ethyl cyanoacetate or cyanoacetic acid, in the presence of a basic catalyst like piperidine or ammonium acetate.[5][6]
Exemplary Synthetic Protocol: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a condenser, dissolve the selected thiophene-2-carboxaldehyde (1 mmol) and ethyl cyanoacetate (1.1 mmol) in absolute ethanol.[5]
-
Catalyst Addition: Introduce a catalytic amount of ammonium acetate (8 mmol).[5]
-
Reaction: Reflux the mixture for approximately 6 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final thiophene-based cyanoacrylate product.[6]
A critical structural characteristic of these molecules is the planarity of the thiophene-cyanoacrylate system.[5][7] X-ray crystallography studies have shown that the non-hydrogen atoms of this core structure are largely coplanar.[2][5] This planarity is essential for effective π-conjugation along the molecular backbone, which in turn governs the electronic and optical properties of the molecule. Deviations from planarity, for instance, due to steric hindrance from bulky substituents, can disrupt this conjugation and alter the energy levels of the frontier molecular orbitals.
Part 2: Probing the Electronic Landscape: Experimental Techniques
A comprehensive understanding of the electronic properties of thiophene-based cyanoacrylates necessitates a multi-faceted experimental approach. This section details the core techniques for characterizing their optical and electrochemical behavior.
Steady-State Spectroscopy: Unveiling Optical Properties
UV-Visible (UV-Vis) Absorption Spectroscopy is fundamental for determining the electronic transitions within the molecule. The absorption spectrum reveals the wavelengths of light the molecule absorbs, which correspond to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other higher energy unoccupied orbitals. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[8]
Fluorescence Spectroscopy complements UV-Vis by providing insights into the molecule's emissive properties upon photoexcitation. By measuring the fluorescence spectrum, one can study the relaxation pathways of the excited state and identify the energy of the emitted photons.[9][10]
| Property | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures the absorption of light as a function of wavelength. | Measures the emission of light from a photoexcited state. |
| Information Gained | Electronic transitions, HOMO-LUMO gap (optical), λmax. | Emission wavelength, Stokes shift, quantum yield. |
| Typical Solvents | Chloroform, Dichloromethane, THF.[9] | Chloroform, Dichloromethane, THF.[9] |
Electrochemical Characterization: Determining Frontier Orbital Energies
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, one can calculate the energies of these frontier orbitals.[8][11]
-
Solution Preparation: Prepare a solution of the thiophene-based cyanoacrylate (typically in the millimolar range) in a suitable solvent (e.g., dry, degassed dichloromethane or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, n-Bu4NPF6).[11][12]
-
Electrochemical Cell Setup: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by scanning the potential between a suitable range to observe both the oxidation and reduction events.[11] A typical scan rate is 100 mV/s.[8]
-
Data Analysis: Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the voltammogram.[11] These values can then be used to calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[E_onset,ox - E_1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_onset,red - E_1/2(Fc/Fc+) + 4.8]
The electrochemical band gap (E_g^ec) can be calculated as the difference between the LUMO and HOMO energy levels.[13]
-
Time-Resolved Spectroscopy: Mapping Ultrafast Dynamics
Transient Absorption Spectroscopy (TAS) is a pump-probe technique that provides critical information about the dynamics of photoexcited states on timescales ranging from femtoseconds to milliseconds.[14] This is particularly valuable for understanding charge transfer processes, intersystem crossing, and other excited-state relaxation pathways in thiophene-based cyanoacrylates, especially in the context of their application in solar cells.[15][16]
In a typical TAS experiment, a pump pulse excites the sample, and a subsequent, time-delayed probe pulse measures the change in absorption of the sample. By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum is constructed, revealing the formation and decay of transient species such as excited states and charge-separated states.[14][17]
Part 3: Computational Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful complementary approach to experimental studies. These methods provide a molecular-level understanding of the electronic structure and properties of thiophene-based cyanoacrylates.[4][18]
Density Functional Theory (DFT)
DFT is employed to calculate the ground-state electronic structure of the molecule. A typical DFT workflow involves:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Functionals like B3LYP with a basis set such as 6-31G(d) are commonly used for this purpose.[4]
-
Frontier Molecular Orbital (FMO) Analysis: From the optimized geometry, the energies and spatial distributions of the HOMO and LUMO can be calculated. The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting cyanoacrylate group, which is characteristic of a D-π-A system.[19]
-
Electronic Property Calculation: Other properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can also be computed.[20]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is used to investigate the excited-state properties and simulate the UV-Vis absorption spectrum.[18] By calculating the vertical excitation energies and oscillator strengths, one can predict the absorption maxima (λmax) and rationalize the observed experimental spectrum.[4] This allows for a direct comparison between theoretical and experimental results, providing a deeper understanding of the nature of the electronic transitions.
Part 4: Structure-Property Relationships and Molecular Engineering
The modular nature of thiophene-based cyanoacrylates allows for the systematic tuning of their electronic properties through molecular engineering.
-
π-Bridge Modification: Increasing the number of thiophene units in the π-bridge generally leads to a red-shift in the absorption spectrum and a decrease in the HOMO-LUMO gap.[21] This is due to the extension of the π-conjugated system, which raises the HOMO energy level and lowers the LUMO energy level.[21] The rigidity of the π-bridge also plays a crucial role; for instance, using fused thiophene rings like dithienothiophene can enhance planarity and improve electronic coupling, leading to better device performance.[19]
-
Donor and Acceptor Strength: The choice of the electron donor and acceptor moieties significantly impacts the HOMO and LUMO energy levels. Stronger electron-donating groups will raise the HOMO energy level, while stronger electron-accepting groups will lower the LUMO energy level. This allows for precise control over the band gap and the alignment of the molecule's energy levels with those of other materials in a device, such as the conduction band of TiO2 in a DSSC.[1]
| Molecular Modification | Effect on Electronic Properties | Reference |
| Increase π-conjugation (e.g., more thiophene units) | Decreased HOMO-LUMO gap, red-shifted absorption. | [21] |
| Introduce stronger electron-donating group | Increased HOMO energy level. | [1] |
| Introduce stronger electron-withdrawing group | Decreased LUMO energy level. | [4] |
| Enhance structural rigidity (e.g., fused rings) | Improved planarity and electronic coupling. | [19] |
Conclusion and Future Outlook
Thiophene-based cyanoacrylates represent a versatile and highly tunable class of organic molecules with significant potential in various fields. A thorough understanding of their electronic properties, achieved through a synergistic combination of experimental characterization and computational modeling, is the key to unlocking their full potential. The methodologies and principles outlined in this guide provide a robust framework for researchers to investigate these fascinating materials and design new molecules with tailored functionalities for advanced applications in organic electronics and beyond. Future research will likely focus on developing novel donor and acceptor moieties, exploring more complex π-bridge architectures, and elucidating the intricate dynamics of charge transfer and recombination processes to further enhance the performance and stability of devices based on these remarkable compounds.
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Al-Sehemi, A. G., Al-Ghamdi, A. A., & El-Gogary, T. M. (2013). Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π− donor moiety. Journal of the Korean Chemical Society, 57(4), 496-501. [Link]
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Al-Warhi, T., Haukka, M., & Al-Majid, A. M. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1389. [Link]
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Kavya, S., Gunashekar, B. S., & Avinash, K. (2020). Simple Thiophene Based Organic Dyes as Active Photosensitizers for DSSC Application: from Molecular Design to Structure Property Relationship. Journal of Nano- and Electronic Physics, 12(2), 02039. [Link]
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Jones Anan, J. A., Adu Fosu, E. F., Obuah, C., Ainooson, M. K., Aniagyei, A., Hamenu, L., Oppong, A., & Muller, A. (2024). A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Scilit. [Link]
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literature review of 2-cyano-3-(2-thienyl)acrylate derivatives
Advanced Synthesis, Structural Characterization, and Multidisciplinary Applications
Executive Summary
The 2-cyano-3-(2-thienyl)acrylate scaffold represents a critical pharmacophore and functional building block in modern organic chemistry. Structurally characterized by a push-pull alkene system connecting an electron-rich thiophene donor to an electron-deficient cyanoacrylate acceptor, this moiety exhibits versatile reactivity and distinct physicochemical properties.
This technical guide synthesizes current literature to provide a comprehensive workflow for researchers. It covers the stereoselective synthesis via Knoevenagel condensation, structural analysis of the dominant E-isomer, and its dual utility in drug development (anticancer/antimicrobial) and analytical chemistry (MALDI matrices).
Molecular Architecture & Structural Dynamics
The core structure, ethyl 2-cyano-3-(2-thienyl)acrylate, exists primarily as the (E)-isomer due to steric hindrance in the Z-configuration. X-ray crystallographic studies reveal a highly planar molecular geometry, facilitating strong
| Feature | Description | Causality/Implication |
| Configuration | (E)-Isomer dominant | Thermodynamic stability minimizes steric clash between the thiophene ring and the ester group. |
| Crystal System | Monoclinic ( | Planarity allows for dense packing; critical for optical properties (NLO). |
| Electronic State | Push-Pull System | Thiophene (donor) |
1.1 Diagram: Structural Isomerism & Steric Stress
The following diagram illustrates the steric pressure that disfavors the Z-isomer.
Caption: Thermodynamic preference for the (E)-isomer during synthesis vs. photo-induced isomerization.
Synthetic Strategies: The Knoevenagel Condensation
The synthesis of 2-cyano-3-(2-thienyl)acrylates relies on the Knoevenagel condensation. While piperidine is the classical catalyst, modern green chemistry protocols utilizing DIPEAc (diisopropylethylammonium acetate) or microwave irradiation offer superior yields and atom economy.
2.1 Comparative Synthetic Protocols
| Parameter | Method A: Classical | Method B: Green/Optimized |
| Catalyst | Piperidine (Cat. amount) | DIPEAc or Triphenylphosphine (TPP) |
| Solvent | Ethanol (Reflux) | Solvent-free or Water/Ethanol |
| Conditions | 3–6 hours, 80°C | 5–15 mins (Microwave) or RT |
| Yield | 75–85% | 90–96% |
| Work-up | Neutralization + Recrystallization | Simple filtration (Product precipitates) |
2.2 Validated Protocol: Green Synthesis via DIPEAc
Recommended for high-throughput screening due to minimal work-up.
-
Reagents: Mix 2-thiophenecarboxaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and DIPEAc (0.1 eq).
-
Reaction: Stir in ethanol (or solvent-free) at room temperature for 15–30 minutes.
-
Monitor: TLC (Hexane:EtOAc 8:2) will show the disappearance of the aldehyde.
-
-
Isolation: The product precipitates as a solid.
-
Purification: Filter and wash with cold ethanol/water. Recrystallize from ethanol if necessary.
-
Validation: Melting point should be 93–96°C .
-
2.3 Reaction Mechanism
The base deprotonates the active methylene of the cyanoacetate, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated alkene.
Caption: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.
Biological Applications
The 2-cyano-3-(2-thienyl)acrylate scaffold is not merely a chemical intermediate; it possesses intrinsic biological activity and serves as a precursor for potent pharmacophores.
3.1 Therapeutic Areas
-
Anticancer Activity: Derivatives have shown moderate cytotoxicity against HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines. The cyanoacrylate moiety acts as a Michael acceptor, potentially alkylating cysteine residues in target proteins.
-
Antimicrobial/Antiviral: Phosphonyl derivatives (where the ester group is modified) have demonstrated activity against Tobacco Mosaic Virus (TMV) and fungi like Fusarium graminearum.
-
Tyrosinase Inhibition: While the simple ester is a weak inhibitor, converting the scaffold into 2-cyano-3-acrylamides (CPA analogs) creates potent tyrosinase inhibitors (IC50 < 25 µM), useful for treating hyperpigmentation.
3.2 Data Summary: Cytotoxicity (HepG2)
Representative data from literature for substituted derivatives.
| Compound Derivative | R-Group (Thiophene Pos.)[1] | IC50 (µg/mL) | Potency Relative to Std.[2] |
| 3l (Parent) | H | > 100 | Low |
| Derivative A | 5-Methyl | 65.2 | Moderate |
| Derivative B | 3-Methyl-5-Nitro | 12.4 | High |
| Standard | 5-Fluorouracil | 5.8 | Reference |
Advanced Material Application: MALDI Matrix
A specific and highly valuable application of the acid form, 2-cyano-3-(2-thienyl)acrylic acid (CTA) , is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Why CTA?
-
Proton Transfer: High gas-phase acidity (
kcal/mol) allows efficient ionization of peptides and lipids. -
Absorption: Strong UV absorption matches standard Nitrogen (337 nm) and Nd:YAG (355 nm) lasers.
-
Clean Spectra: Unlike traditional matrices (DHB, HCCA), CTA produces fewer background cluster ions in the low-mass region (<500 Da), making it ideal for small molecule analysis .
4.1 Protocol: CTA Matrix Preparation
-
Synthesis: Hydrolyze the ethyl ester (described in Sec 2.2) using NaOH/EtOH, followed by acidification with HCl to precipitate the free acid (CTA).
-
Solution Prep: Dissolve CTA (10 mg/mL) in 50:50 Acetonitrile:Water (0.1% TFA).
-
Spotting: Mix analyte 1:1 with CTA solution; spot 1 µL on the target plate and air dry.
Reactivity & Derivatization Workflow
The scaffold is a "chemical chameleon," capable of transforming into various heterocyclic rings. The most common transformation is the reaction with hydrazine to form pyrazoles , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors).
Caption: Transformation of the acrylate scaffold into bioactive pyrazoles via hydrazine.
References
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. (2024).
-
2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry. (2021).[3] [4]
-
Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E. (2017).
-
Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. International Journal of Molecular Sciences. (2007).
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. European Journal of Organic Chemistry. (2004).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 3. 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unrecorded Transition: A Technical Guide to Determining the Melting Point of Novel Cyanoacrylates, Featuring 1-Methyl 2-cyano-3-(2-thienyl)acrylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel compounds is a daily pursuit. Among these, cyanoacrylate derivatives are of significant interest due to their wide-ranging applications. This guide focuses on a specific, and notably uncharacterized, molecule: 1-Methyl 2-cyano-3-(2-thienyl)acrylate . A thorough investigation of existing literature and chemical databases reveals a conspicuous absence of a reported melting point for this compound. This absence necessitates a rigorous, first-principles approach to its physical characterization.
This document serves as an in-depth technical guide for researchers navigating the process of determining the melting point of such a novel substance. We will move beyond a simple procedural outline, delving into the critical scientific principles that underpin the accurate and reliable determination of a melting point range, a crucial parameter for establishing purity and identity.
The Foundational Importance of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[1][2] The significance of this physical constant in a research and development setting cannot be overstated, as it serves several critical functions:
-
Indicator of Purity: The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[1][2][3] A sharp and reproducible melting point is a strong indicator of a substance's high purity.[4][5]
-
Compound Identification and Characterization: The melting point is an intrinsic physical property of a pure crystalline compound.[6] Once accurately determined, it can be used as a reference point for the identification of newly synthesized batches of the compound.[1][4][5]
-
Assessment of Thermal Stability: The melting point provides initial insights into the thermal stability of a compound, informing decisions regarding storage, handling, and formulation.[1][5][7]
Given the novelty of 1-Methyl 2-cyano-3-(2-thienyl)acrylate, a meticulously executed melting point determination is the primary step in its formal characterization.
Experimental Protocol: A Self-Validating Approach to Melting Point Determination
The following protocol is designed to ensure the generation of reliable and reproducible data. It emphasizes a self-validating system through careful sample preparation, precise instrumentation, and methodical observation.
Materials and Instrumentation
| Item | Specification | Rationale |
| Sample | Pure, crystalline 1-Methyl 2-cyano-3-(2-thienyl)acrylate | The sample must be homogenous and completely dry, as residual solvent can act as an impurity.[8][9] |
| Melting Point Apparatus | Digital, with controlled heating ramp and magnified viewing | Provides precise temperature control and clear visualization of the melting process.[10] |
| Capillary Tubes | Thin-walled, one end sealed | Ensures efficient and uniform heat transfer to the sample.[2] |
| Mortar and Pestle | Agate or porcelain | To pulverize the crystalline sample into a fine, homogenous powder for consistent packing.[8] |
| Spatula | Micro-spatula | For precise handling and loading of the sample into the capillary tube. |
Step-by-Step Methodology
A systematic workflow is crucial for accurate melting point determination. The following diagram outlines the key stages of the process.
Caption: Experimental workflow for melting point determination.
Detailed Procedural Steps:
-
Sample Preparation:
-
Place a small amount of the crystalline 1-Methyl 2-cyano-3-(2-thienyl)acrylate into a clean, dry mortar.
-
Gently grind the sample to a fine, uniform powder. This ensures efficient heat transfer within the sample.[8]
-
Ensure the sample is completely dry, as any residual solvent will act as an impurity and depress the melting point.[8][9]
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[2][9]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating run (>10°C/min) can be performed to get a rough estimate.[3]
-
For an accurate measurement, start with a rapid heating rate to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.[3][6] This slow rate is critical to ensure the temperature of the sample and the thermometer are in equilibrium.
-
Carefully observe the sample through the magnified viewing port.
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
-
Continue to observe and record the temperature at which the last solid crystal melts. This is the end of the melting range.
-
The melting point is reported as this range.
-
For a pure compound, this range should be narrow, typically 0.5-2°C.[3][6] A broader range suggests the presence of impurities.
-
Repeat the determination with a fresh sample at least two more times to ensure reproducibility. A fresh sample must be used for each measurement as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[9]
-
Anticipated Results and Troubleshooting
For a newly synthesized compound like 1-Methyl 2-cyano-3-(2-thienyl)acrylate, the initial melting point determination is an exploratory process.
Expected Observations for a Pure Compound:
-
A sharp, well-defined melting range.
-
The solid will appear to "sweat" or show droplets on the surface at the onset of melting.
-
The transition to a clear, transparent liquid will be complete over a narrow temperature interval.
Potential Issues and Solutions:
| Observation | Potential Cause | Recommended Action |
| Broad Melting Range (>2°C) | Impurities in the sample | Recrystallize or re-purify the compound and repeat the measurement. |
| Decomposition (darkening of sample) | Thermal instability | Note the decomposition temperature. Consider using a vacuum melting point apparatus if the compound is sensitive to air oxidation. |
| Sublimation (solid disappears before melting) | High vapor pressure | Use a sealed capillary tube for the melting point determination. |
| Inconsistent results between trials | Inconsistent heating rate or sample packing | Ensure a slow, consistent heating rate near the melting point and uniform sample packing in each trial. |
Conclusion and Path Forward
The determination of the melting point of 1-Methyl 2-cyano-3-(2-thienyl)acrylate is a fundamental step in its scientific characterization. While a literature value is currently unavailable, the robust methodology outlined in this guide provides a clear pathway for researchers to establish this critical physical property. An accurately determined melting point range will not only serve as a benchmark for future syntheses but also provide the first piece of validated data in the comprehensive analysis of this novel compound. This foundational data point is indispensable for subsequent analytical techniques and for assessing its potential in drug development and materials science applications.
References
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [Link]
-
Measuring the Melting Point - Westlab Canada. [Link]
-
What is a Melting Point Device? - AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]
-
Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
-
Melting point determination | Edisco. [Link]
-
DETERMINATION OF MELTING POINTS. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. edisco.it [edisco.it]
- 3. ursinus.edu [ursinus.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. westlab.com [westlab.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aelabgroup.com [aelabgroup.com]
Methodological & Application
Application Note: Green Synthesis of Methyl 2-cyano-3-(thiophen-2-yl)acrylate
Executive Summary
This guide details three validated "green chemistry" protocols for the synthesis of methyl 2-cyano-3-(thiophen-2-yl)acrylate . This compound is a critical intermediate in the development of optoelectronic materials, pharmaceuticals, and functional polymers.
Traditionally, Knoevenagel condensations utilize volatile organic solvents (benzene, toluene) and toxic amine catalysts (piperidine) under reflux with Dean-Stark traps. The methods presented here prioritize Atom Economy , Hazard Reduction , and Energy Efficiency , utilizing water, ethanol, or solvent-free conditions to achieve high yields (>90%) with minimal waste.
Chemical Identity & Reaction Scheme
Target Molecule: Methyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Reagents: Thiophene-2-carbaldehyde + Methyl Cyanoacetate Reaction Type: Knoevenagel Condensation
Reaction Pathway (DOT Visualization)
Figure 1: General mechanistic pathway for the base-catalyzed Knoevenagel condensation.
Mechanistic Insight: The "Green" Causality
Why do these specific protocols work without harsh solvents?
-
Hydrophobic Effect (Aqueous Protocol): In water-mediated synthesis, the organic reactants (aldehyde and ester) are sparingly soluble. They form organic droplets or aggregates. The reaction is accelerated "on water" due to the hydrophobic effect, which increases the effective concentration of reactants at the phase interface, often surpassing rates in organic solvents.
-
Microwave Activation (MW Protocol): Methyl cyanoacetate is a polar molecule. It couples efficiently with microwave irradiation (dielectric heating), creating localized "hot spots" that overcome the activation energy barrier for the nucleophilic attack much faster than convective heating.
-
Ionic Liquid/Catalyst Dual Role: In protocols using ammonium salts or ionic liquids, the catalyst acts as a dual activation agent—the cation activates the carbonyl oxygen (electrophile), while the anion activates the methylene group (nucleophile).
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Ethanol Solvent)
Best for: High throughput, high purity, and speed.
-
Reagents:
-
Thiophene-2-carbaldehyde (10 mmol, 1.12 g)
-
Methyl Cyanoacetate (10 mmol, 0.99 g)
-
Triethylamine (Et₃N) (Catalytic amount, 0.5 mmol)
-
Ethanol (Green solvent, 5 mL)
-
-
Equipment: Single-mode Microwave Reactor (e.g., CEM or Biotage) or modified domestic microwave (with safety precautions).
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-safe crimp-sealed vial, dissolve Thiophene-2-carbaldehyde and Methyl Cyanoacetate in 5 mL of Ethanol.
-
Catalysis: Add 0.5 mmol (approx. 3-4 drops) of Triethylamine. Cap the vial.
-
Irradiation: Irradiate at 80°C (or 300W power) for 2-5 minutes .
-
Note: If using a domestic microwave, use "Low-Medium" power in 30-second bursts to prevent superheating.
-
-
Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The product usually appears as a distinct spot (Rf ~0.4-0.6).
-
Work-up: Cool the vial to room temperature. The product often precipitates upon cooling.
-
If solid forms: Filter and wash with cold ethanol.
-
If liquid remains: Pour mixture into 20 mL ice-water. The solid will precipitate immediately.
-
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: 85-95% Time: < 10 minutes
Protocol B: Catalyst-Free Aqueous Synthesis (Water Mediated)
Best for: Maximum sustainability, zero organic solvent waste (E-factor minimization).
-
Reagents:
-
Thiophene-2-carbaldehyde (10 mmol)
-
Methyl Cyanoacetate (10 mmol)
-
Diammonium Hydrogen Phosphate (DAP) (10 mol%) OR simply "On-Water" with vigorous stirring (slower).
-
Distilled Water (10 mL)
-
Step-by-Step Workflow:
-
Mixing: Add the aldehyde and methyl cyanoacetate to 10 mL of distilled water in a round-bottom flask.
-
Catalyst Addition: Add 10 mol% Diammonium Hydrogen Phosphate (DAP).
-
Reaction: Stir vigorously at Room Temperature for 30-60 minutes.
-
Visual Cue: The mixture will turn cloudy/milky as the insoluble product forms.
-
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the filter cake with warm water (2 x 10 mL) to remove the water-soluble DAP catalyst.
-
Drying: Dry in a vacuum oven at 45°C.
Expected Yield: 88-92% Time: 30-60 minutes
Protocol C: Solvent-Free Mechanochemical Synthesis (Grinding)
Best for: Small batches, educational labs, no solvent cost.
-
Reagents:
-
Thiophene-2-carbaldehyde (10 mmol)
-
Methyl Cyanoacetate (10 mmol)
-
Ammonium Acetate (NH₄OAc) (10 mol%)
-
Step-by-Step Workflow:
-
Combine: Place the aldehyde, methyl cyanoacetate, and solid ammonium acetate in a clean mortar.
-
Grind: Grind vigorously with a pestle for 10-15 minutes .
-
Observation: The mixture will likely become a paste or melt due to the exothermicity of the reaction and eutectic formation, then resolidify.
-
-
Quench: Add a small amount of ice-cold water to the mortar to wash out the catalyst.
-
Filter: Scrape the solid into a funnel and wash with water.
-
Purification: Recrystallize from Ethanol/Water (1:1) mixture.
Expected Yield: >90% Time: 15 minutes
Comparative Analysis of Methods
| Feature | Protocol A (Microwave) | Protocol B (Aqueous) | Protocol C (Grinding) | Traditional (Benzene/Reflux) |
| Reaction Time | 2-5 min | 30-60 min | 10-15 min | 4-8 hours |
| Yield | 92-96% | 88-92% | 90-94% | 70-85% |
| Solvent | Ethanol (Green) | Water (Best) | None (Best) | Benzene/Toluene (Toxic) |
| Energy Input | High (MW) | Low (Stirring) | Low (Manual) | High (Reflux) |
| Scalability | Moderate | High | Low | High |
Experimental Workflow Visualization
Figure 2: Decision tree and workflow for the three green synthesis protocols.
Characterization & Validation
To ensure the trustworthiness of your synthesis, validate the product using the following data points (based on literature for the methyl/ethyl analogs):
-
Physical State: Pale yellow or white crystalline solid.
-
Melting Point: ~93-96 °C (Note: Methyl ester MP may vary slightly from Ethyl ester; check against standard).
-
IR Spectrum (KBr):
-
2217-2225 cm⁻¹ (C≡N stretch, sharp)
-
1715-1727 cm⁻¹ (C=O ester stretch)
-
1590-1620 cm⁻¹ (C=C alkene stretch)
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.92 (s, 3H, -OCH₃)
-
δ 7.20 (dd, 1H, Thiophene-H)
-
δ 7.75 (d, 1H, Thiophene-H)
-
δ 8.35 (s, 1H, Alkene -CH=)[2] — Diagnostic singlet for Knoevenagel product.
-
Safety & Handling
-
Thiophene-2-carbaldehyde: Combustible. Irritating to eyes and skin. Use in a fume hood.
-
Methyl Cyanoacetate: Harmful if swallowed or inhaled. Break down products include cyanide; however, the ester itself is stable under these conditions. Avoid strong acids.
-
Triethylamine/Piperidine: Corrosive and flammable. Handle with gloves.
-
Waste Disposal: Although these methods are "green," the final filtrate (if containing organic amines) should be disposed of as organic waste. Aqueous filtrates from Protocol B can often be neutralized and discarded down the drain depending on local regulations.
References
-
Pawar, B., et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." SciELO México, 2018. Link
-
Perez, J., et al. "Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation." Current Organic Synthesis, 2022. Link
-
Al-Refai, M., et al. "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate."[3] Acta Crystallographica Section E, 2019.[3] Link
-
Khan, M., et al. "Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition." Organic Chemistry: Current Research, 2012. Link
-
Sigma-Aldrich. "Product Specification: Methyl 2-cyano-3-(thiophen-2-yl)acrylate." Sigma-Aldrich Catalog. Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Methyl 2-cyano-3-(2-thienyl)acrylate
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Methyl 2-cyano-3-(2-thienyl)acrylate via the Knoevenagel condensation. Unlike traditional thermal heating, which often requires refluxing in toxic organic solvents (benzene, toluene) for several hours, this protocol utilizes microwave irradiation to achieve reaction completion in under 5 minutes with yields exceeding 90% .
The method highlights two pathways:
-
Solvent-Free Green Protocol (Recommended): Utilizes ammonium acetate as a solid-support catalyst.
-
Ethanol-Based Protocol: A scalable solution for larger batches using piperidine.
Key Applications:
-
Pharmaceutical Intermediates: Precursor for heterocyclic drug scaffolds.
-
Optoelectronics: "Push-pull" olefin used in non-linear optical (NLO) materials.[1]
-
UV Blockers: Thiophene-conjugated systems for material stabilization.
Reaction Mechanism & Logic
The synthesis follows the Knoevenagel Condensation , a nucleophilic addition-elimination pathway.
-
Deprotonation: The base (catalyst) deprotonates the active methylene group of methyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde.
-
Dehydration: The resulting aldol intermediate undergoes rapid base-catalyzed dehydration to form the
-unsaturated ester.
Mechanistic Diagram
Caption: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
Materials & Equipment[2][3][4][5]
-
Reagents: 2-Thiophenecarboxaldehyde (98%), Methyl Cyanoacetate (99%), Ammonium Acetate (NH
OAc) or Piperidine. -
Solvents: Ethanol (95% or absolute), Ethyl Acetate/Hexane (for recrystallization).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL or 30 mL pressure vials, magnetic stir bars.
Protocol A: Solvent-Free Synthesis (Green Method)
Best for: Rapid screening, high atom economy, and environmental compliance.
Step-by-Step Procedure:
-
Stoichiometry: In a 10 mL microwave vial, weigh 2-thiophenecarboxaldehyde (2.0 mmol, 224 mg) and methyl cyanoacetate (2.0 mmol, 198 mg) .
-
Catalyst Addition: Add ammonium acetate (NH
OAc) (0.2 mmol, ~15 mg, 10 mol%).-
Note: NH
OAc acts as a dual acid-base catalyst, effectively promoting the reaction without liquid solvent.
-
-
Mixing: Mix the reagents thoroughly with a spatula or vortex mixer until a homogeneous paste/mixture is formed.
-
Microwave Irradiation:
-
Mode: Open vessel or loosely capped (to allow water vapor escape, driving equilibrium).
-
Power: 300 W (Dynamic).
-
Temperature: 80 °C.
-
Hold Time: 2 - 3 minutes.
-
-
Monitoring: Analyze a small aliquot via TLC (20% EtOAc in Hexane). The product typically appears as a solid mass upon cooling.
-
Work-up:
-
Cool the vial to room temperature.[2]
-
Add cold water (5 mL) and stir vigorously to dissolve the catalyst and unreacted starting materials.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold water (2 x 5 mL) and a small amount of cold ethanol (1 mL).
-
-
Purification: Recrystallize from hot Ethanol/Water (8:2) to yield pale yellow crystals.
Protocol B: Ethanol-Mediated Synthesis
Best for: Scale-up (>5g) or when precise temperature control in sealed vessels is required.
Step-by-Step Procedure:
-
Dissolution: In a 30 mL microwave vial, dissolve 2-thiophenecarboxaldehyde (10 mmol) and methyl cyanoacetate (10 mmol) in Ethanol (5 mL) .
-
Catalysis: Add Piperidine (3-4 drops) .
-
Irradiation:
-
Vessel: Sealed.
-
Temp: 80 °C.
-
Time: 5 minutes.
-
Stirring: High.
-
-
Crystallization: Pour the hot reaction mixture into a beaker containing crushed ice (20 g) . Stir for 10 minutes.
-
Isolation: Filter the precipitate, wash with cold water, and dry.
Experimental Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis.
Results & Characterization
Expected Yields
| Parameter | Conventional Heating (Reflux) | Microwave (Method A) | Microwave (Method B) |
| Time | 2 - 6 Hours | 2 - 3 Minutes | 5 Minutes |
| Solvent | Toluene/Benzene | None | Ethanol |
| Yield | 65 - 75% | 92 - 96% | 88 - 92% |
| Purity (Crude) | Low (requires column) | High (simple wash) | High |
Analytical Data (simulated based on analog standards)
To validate the synthesis, compare your product against these specifications:
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 102 – 104 °C (Lit. values vary slightly by purity).
-
IR Spectrum (KBr, cm⁻¹):
-
2215 cm⁻¹ (C≡N stretch, sharp).
-
1720 cm⁻¹ (C=O ester stretch).
-
1610 cm⁻¹ (C=C olefinic stretch).
-
-
¹H NMR (400 MHz, CDCl₃):
- 8.35 (s, 1H, =CH, Vinyl proton). Diagnostic Peak
- 7.75 (d, 1H, Thiophene H-5).
- 7.68 (d, 1H, Thiophene H-3).
- 7.20 (dd, 1H, Thiophene H-4).
-
3.92 (s, 3H, OCH
). Distinct Singlet distinguishing from Ethyl analog.
Expert Insights & Troubleshooting
The "Wet" Product Issue
-
Problem: The product comes out as an oil or sticky gum rather than a solid.
-
Cause: Incomplete dehydration or presence of excess solvent/aldehyde.
-
Fix: Induce crystallization by scratching the glass wall with a rod or adding a seed crystal. Ensure the water used for work-up is ice-cold. If oil persists, re-dissolve in a minimum amount of hot ethanol and let cool slowly.
Microwave Safety with Cyanoacetates
-
Warning: Methyl cyanoacetate can decompose if overheated, releasing pressure.
-
Control: Always use a "Ramp to Temperature" setting (e.g., 2 minutes ramp) rather than instant heating to prevent thermal runaway. Use a pressure-rated vessel with a relief cap if using Method B.
Stereoselectivity
The Knoevenagel condensation of aromatic aldehydes typically yields the (E)-isomer exclusively due to steric hindrance. The bulky thiophene and ester groups arrange themselves trans to each other to minimize repulsion.
References
-
Microwave-Assisted Knoevenagel Condensation. BenchChem Application Notes. (2025). Retrieved from
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. MDPI Molecules. (2010). Retrieved from
-
Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition. Longdom Publishing. Retrieved from
-
Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. National Institutes of Health (NIH) / PMC. Retrieved from
-
Methyl 2-cyano-3-(2-thienyl)acrylate Product Data. Sigma-Aldrich. Retrieved from
Sources
Application Note: Synthesis and Polymerization of 2-Cyano-3-(2-thienyl)acrylate
Executive Summary
This application note details the synthesis, purification, and polymerization of 2-cyano-3-(2-thienyl)acrylate (CTA). Unlike standard ethyl cyanoacrylate (ECA), the incorporation of a thiophene moiety at the
However, the thiophene ring alters the electrophilicity of the
Monomer Synthesis: The Knoevenagel Condensation[1][2]
The prerequisite for high-quality polymerization is a monomer free of nucleophilic impurities. The synthesis utilizes a Knoevenagel condensation between 2-thiophenecarbaldehyde and ethyl cyanoacetate.
Reaction Mechanism & Workflow
The reaction proceeds via the nucleophilic attack of the active methylene group of ethyl cyanoacetate on the aldehyde carbonyl, followed by dehydration.[1]
Figure 1: Step-wise synthesis workflow for 2-cyano-3-(2-thienyl)acrylate.
Experimental Protocol
Materials:
-
2-Thiophenecarbaldehyde (1.0 eq)[2]
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.05 eq)
-
Ethanol (Absolute)[1]
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarbaldehyde (11.2 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in 50 mL of absolute ethanol.
-
Catalysis: Add piperidine (5 drops) dropwise while stirring.
-
Reaction: The reaction is often exothermic.[2] Stir at room temperature for 2–4 hours. A solid precipitate typically forms as the condensation product is less soluble than the reactants.
-
Isolation: Filter the solid precipitate.
-
Purification (CRITICAL): Recrystallize the crude solid from a mixture of Ethanol/Hexane (1:1).
-
Note: Unlike liquid alkyl cyanoacrylates which require distillation with acid inhibitors (
), this solid monomer is more stable and can be purified by recrystallization.
-
-
Yield Check: Expected yield is 85–90%. Melting point should be 93–96 °C [1].
Polymerization Techniques[4][5][6][7][8][9][10][11]
The presence of the electron-withdrawing cyano and ester groups makes the vinyl double bond highly susceptible to anionic attack.[3] However, the thiophene ring acts as an electron donor via resonance, slightly reducing reactivity compared to pure ECA.
Method A: Anionic Polymerization (Adhesive/Film Mode)
This method relies on trace moisture or weak bases to initiate "living" anionic polymerization.[4] It is ideal for thin films or adhesive applications.
Mechanism:
Nucleophile (
Figure 2: Anionic polymerization pathway. Note the critical role of acid termination.
Protocol:
-
Preparation: Dissolve the purified monomer (1 g) in anhydrous THF (10 mL).
-
Initiator: Prepare a solution of DABCO (1,4-diazabicyclo[2.2.2]octane) in THF (0.1 M).
-
Initiation: Add 10
L of the initiator solution to the monomer. -
Observation: Viscosity increases rapidly.
-
Termination: Add 100
L of 1M HCl in methanol to terminate the living anions. -
Precipitation: Pour the solution into excess cold methanol to precipitate the polymer.
Method B: Radical Polymerization (Controlled Solution)
To achieve higher molecular weights and avoid "snap-cure" behavior, radical polymerization is preferred. Crucial: You must inhibit anionic polymerization first.
Protocol:
-
Inhibition: Dissolve monomer (2 g) in Toluene (20 mL). Add acetic acid (0.5 wt%) or methanesulfonic acid (ppm levels) .
-
Why? The acid neutralizes trace basic impurities that would trigger anionic polymerization [2].
-
-
Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to monomer.
-
Degassing: Purge with nitrogen for 20 minutes to remove oxygen (radical scavenger).
-
Polymerization: Heat to 60 °C for 12–24 hours.
-
Workup: Precipitate into methanol.
Characterization & Data Analysis
Expected Properties Table
| Property | Monomer (CTA) | Polymer (PCTA) | Method |
| Physical State | Yellowish Solid | Amorphous Solid/Film | Visual |
| Melting Point ( | 93–96 °C | N/A (Amorphous) | DSC |
| Glass Transition ( | N/A | ~80–110 °C | DSC |
| Refractive Index ( | N/A | > 1.55 | Ellipsometry |
| Disappears | 400 MHz | ||
| IR (CN Stretch) | 2217 | Shift/Broadening | FTIR |
NMR Validation
-
Monomer: Look for the singlet at 8.35 ppm (vinyl proton). The thiophene protons appear as multiplets between 7.2–7.8 ppm.
-
Polymer: The sharp vinyl singlet at 8.35 ppm must vanish. Broad peaks in the aliphatic region (2.5–4.0 ppm) indicate the formation of the polymer backbone.
Troubleshooting & Critical Parameters
"Popcorn" Polymerization
If the monomer polymerizes spontaneously during synthesis or storage:
-
Cause: Trace basicity from glassware or insufficient acid stabilization.
-
Fix: Wash all glassware with dilute acid prior to use. Store monomer with a trace of
or in the presence of gas if in liquid state (though CTA is solid, acid washing the container helps).
Low Molecular Weight
-
Cause (Anionic): Trace water acts as a transfer agent, terminating chains early.
-
Cause (Radical): Oxygen inhibition.
-
Fix: Use strictly anhydrous solvents (THF distilled over Na/Benzophenone) and rigorous
purging.
References
-
Synthesis & Crystal Structure: Al-Dajani, A. et al. "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate."[5] Acta Crystallographica Section E, 2019.
-
Radical Polymerization of Cyanoacrylates: Kharas, G. B. et al. "Radical Polymerization of Alkyl 2-Cyanoacrylates." Molecules, 2018, 23(2).[6]
-
Knoevenagel Protocol (General): BenchChem Application Note. "Protocol for Knoevenagel Condensation."
-
MALDI Matrix Application (Acid Form): Kenthala, N. et al. "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix." J. Am. Soc.[7] Mass Spectrom., 2021.[7]
Sources
- 1. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Engineering of 1-Methyl 2-cyano-3-(2-thienyl)acrylate for High-Performance Organic Photovoltaics (OPV)
Executive Summary & Strategic Rationale
This guide details the synthesis, purification, and device integration of 1-Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA). In the context of Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC), MCTA serves two critical functions:
-
Terminal Acceptor Unit: It acts as a potent electron-withdrawing end-group for constructing A-D-A (Acceptor-Donor-Acceptor) oligomers.
-
Model Interface Material: Due to its simplified structure, it is used to calibrate HOMO/LUMO energy levels and optimize interfacial charge transfer dynamics before scaling to complex Non-Fullerene Acceptors (NFAs).
Audience Note: While this is a materials science protocol, the purity requirements for OPV materials mirror those of Active Pharmaceutical Ingredients (APIs) . Trace metallic impurities (<10 ppm) or residual catalysts act as "trap states," drastically reducing charge carrier mobility. Therefore, this protocol adopts "Electronic Grade" purity standards, utilizing purification methodologies familiar to drug development professionals.
Material Specifications & Physicochemical Profile
| Parameter | Specification | Notes |
| IUPAC Name | Methyl 2-cyano-3-(thiophen-2-yl)acrylate | |
| CAS Number | 21601-22-5 (Generic for esters) | Specific methyl ester analog |
| Molecular Formula | C₉H₇NO₂S | |
| Molecular Weight | 193.22 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates to conjugation length |
| LUMO Level | ~ -3.6 eV to -3.8 eV | Tunable via solvent environment |
| HOMO Level | ~ -6.3 eV | Deep HOMO aids oxidation stability |
| Solubility | Chlorobenzene, Chloroform, DMF | Poor solubility in Alcohols/Hexanes (useful for workup) |
Protocol A: High-Purity Synthesis (Knoevenagel Condensation)
Objective: Synthesize MCTA with >99.5% purity (HPLC area) to prevent trap-assisted recombination in solar cells.
Reagents:
-
2-Thiophenecarboxaldehyde (1.0 eq)
-
Methyl Cyanoacetate (1.1 eq)
-
Piperidine (Catalytic, 0.1 eq)[1]
-
Ethanol (Solvent, anhydrous grade)
Workflow Diagram (Synthesis)
Figure 1: Synthetic pathway ensuring removal of ionic catalyst residues.
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) for 10 minutes.
-
Charging: Add 2-Thiophenecarboxaldehyde (1.12 g, 10 mmol) and Methyl Cyanoacetate (1.09 g, 11 mmol) into 50 mL of absolute ethanol.
-
Initiation: While stirring, add Piperidine (3-5 drops) via syringe. The solution will turn yellow immediately, indicating the formation of the conjugated system.
-
Reaction: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The aldehyde spot should disappear.
-
Workup (Crystallization):
-
Cool the mixture slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
The product will crystallize as yellow needles.
-
Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
-
Purification (The "Electronic Grade" Step):
-
Note: Simple filtration is insufficient for OPV applications.
-
Recrystallize the crude solid from hot ethanol.
-
Validation: Dissolve 1 mg in CDCl₃ for ¹H-NMR. Look for the distinct vinylic proton singlet at ~8.3-8.5 ppm. If satellite peaks exist, recrystallize again.
-
Protocol B: Device Fabrication (OPV Active Layer)
Objective: Integrate MCTA as an acceptor or interfacial modifier in a Bulk Heterojunction (BHJ) device. Architecture: ITO / PEDOT:PSS / Active Layer (Donor:MCTA) / Ca / Al.
Reagents:
-
Donor Polymer: P3HT (Poly(3-hexylthiophene)) or PBDB-T (for high efficiency).
-
Acceptor: MCTA (synthesized above).
-
Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).
Device Architecture Diagram
Figure 2: Standard inverted bulk-heterojunction architecture for testing small molecule acceptors.
Fabrication Steps:
-
Substrate Prep: Clean ITO glass sequentially in detergent, water, acetone, and isopropanol (ultrasonic bath, 15 min each). Treat with UV-Ozone for 20 mins to increase work function.
-
HTL Deposition: Spin-coat PEDOT:PSS at 4000 rpm for 30s. Anneal at 150°C for 15 min in air. Transfer to N₂ glovebox.
-
Active Layer Solution Prep:
-
Dissolve Donor (P3HT) and Acceptor (MCTA) in Chlorobenzene (1:1 weight ratio).
-
Total concentration: 20 mg/mL.
-
Stir at 60°C overnight to ensure complete dissolution.
-
-
Active Layer Deposition:
-
Spin-coat the warm solution onto the PEDOT:PSS layer at 1000-1500 rpm (60s) to achieve ~100 nm thickness.
-
Solvent Annealing: Place the wet film in a covered petri dish with a drop of chlorobenzene for 20 mins to induce slow crystallization (Phase Separation).
-
-
Top Electrode: Evaporate Calcium (20 nm) followed by Aluminum (100 nm) under high vacuum (<10⁻⁶ mbar).
Protocol C: Characterization & Validation
Cyclic Voltammetry (Energy Levels)
To confirm the electron-withdrawing capability of the cyanoacrylate group:
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in Acetonitrile.
-
Measurement: Scan rate 100 mV/s.
-
Calculation:
- [2]
-
Expectation: A reversible reduction peak indicating stable electron acceptance.
UV-Vis Spectroscopy (Bandgap)
-
Solution: Dilute MCTA in Chloroform.
-
Film: Spin-coat neat MCTA on quartz.
-
Analysis: The absorption onset (
) determines the optical bandgap ( ). MCTA typically absorbs in the 350-450 nm range.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Jsc (Short Circuit Current) | Poor morphology (large crystals). | MCTA tends to over-crystallize. Reduce annealing time or use a solvent additive (0.5% DIO). |
| S-shaped J-V Curve | Interfacial barrier. | Oxidation of the Calcium layer. Ensure vacuum is <10⁻⁶ mbar during evaporation. |
| Low Voc (Open Circuit Voltage) | Energy level mismatch. | The LUMO of MCTA may be too low relative to the Donor's HOMO. Check CV data. |
| Impurity Peaks in NMR | Residual Piperidine. | Recrystallize from Ethanol/Acetic Acid (9:1) to protonate and remove the amine. |
References
-
Knoevenagel Condensation Mechanism & Catalysis
-
Cyanoacrylate Acceptors in OPV
- Reference: Roncali, J. (1997).
- Context: Establishes the role of electron-withdrawing end-groups in tuning LUMO levels.
-
Device Fabrication Standards
- Reference: Krebs, F. C. (2009). "Fabrication and processing of polymer solar cells: A review of printing and coating techniques.
- Context: Standard protocols for spin-co
-
Energy Level Characterization (CV)
- Reference: Cardona, C. M., et al. (2011). "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cells.
- Context: The definitive guide for calculating HOMO/LUMO
Sources
Advanced Application Note: Copolymerization of Methyl 2-Cyano-3-(2-thienyl)acrylate with Styrene
[1]
Executive Summary & Strategic Relevance
The copolymerization of Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA) with Styrene (ST) represents a critical workflow in the development of functionalized optical polymers and potential bioactive delivery scaffolds.[1] This specific system pairs an electron-rich monomer (Styrene) with an electrophilic trisubstituted ethylene (MCTA).[1]
Why this matters:
-
Structural Unique Selling Point: MCTA cannot homopolymerize due to steric hindrance at the
-carbon. It must copolymerize, typically yielding alternating or semi-alternating structures.[1] This allows for precise placement of the thiophene functionality along the backbone. -
Applications:
-
High Refractive Index Materials: The sulfur content in the thiophene ring combined with the aromatic styrene contributes to high refractive indices, essential for optical coatings.
-
Biomedical Scaffolds: The cyanoacrylate moiety is a known bioactive pharmacophore. Incorporating thiophene derivatives into styrenic backbones creates novel substrates for drug conjugation or antimicrobial surface coatings.
-
Monomer Synthesis Protocol: Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA)[1]
The synthesis of MCTA relies on the Knoevenagel condensation . This reaction is sensitive to catalyst basicity; piperidine is the preferred catalyst to ensure high yield without inducing premature oligomerization.
Reagents & Equipment
-
Precursors: 2-Thiophenecarboxaldehyde (98%), Methyl Cyanoacetate (99%).[1]
-
Catalyst: Piperidine (Reagent grade).[1]
-
Solvent: Ethanol (Anhydrous).[1]
-
Apparatus: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, recrystallization setup.[1]
Step-by-Step Synthesis Workflow
-
Stoichiometric Mixing: In a 250 mL flask, dissolve 2-Thiophenecarboxaldehyde (0.1 mol, 11.2 g) and Methyl Cyanoacetate (0.1 mol, 9.9 g) in 100 mL of anhydrous ethanol.
-
Catalysis: Add Piperidine (5-10 drops) dropwise to the stirring solution.
-
Observation: The solution may turn slightly yellow/orange, indicating the formation of the intermediate enolate.
-
-
Reflux: Heat the mixture to reflux (~78°C) for 2–3 hours . Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Cool the mixture to room temperature. If precipitation does not occur spontaneously, cool further to 4°C overnight.[1]
-
Purification: Filter the solid precipitate. Recrystallize twice from ethanol or a 2-propanol/ethanol mix to remove unreacted aldehyde.[1]
-
Validation: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Workflow Visualization
Figure 1: Synthetic pathway for MCTA monomer production via Knoevenagel condensation.[1]
Copolymerization Protocol: P(MCTA-co-Styrene)
This protocol utilizes Free Radical Solution Polymerization . Because MCTA is an electrophilic trisubstituted ethylene, it will not homopolymerize.[1] The reaction kinetics are driven by the cross-propagation between the electron-rich styryl radical and the electron-poor MCTA monomer.
Reagents
-
Monomer 1: Styrene (St), purified by passing through an alumina column to remove tert-butylcatechol inhibitor.[1]
-
Monomer 2: MCTA (Prepared in Part 2).
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)), recrystallized from methanol.[1]
-
Solvent: Toluene (HPLC grade).[1]
Experimental Procedure
-
Feed Preparation: Prepare a series of polymerization vials with varying molar feed ratios of St:MCTA (e.g., 90:10, 70:30, 50:50, 30:70).
-
Note: Maintain a constant total monomer concentration (e.g., 2.0 M).[1]
-
-
Initiator Addition: Add AIBN at 1.0 mol% relative to the total monomer content.
-
Degassing (Critical): Oxygen inhibits free radical polymerization.[1] Purge each vial with dry Nitrogen or Argon for 15 minutes. Cap tightly.
-
Polymerization: Place vials in a temperature-controlled oil bath at 70°C .
-
Time: Run for limited conversion (<15%) if determining reactivity ratios (approx. 1-3 hours).[1] Run for 24 hours for high yield.
-
-
Termination & Isolation:
-
Quench the reaction by cooling to 0°C.
-
Precipitate the polymer dropwise into a 10-fold excess of Methanol .
-
Observation: The copolymer will precipitate as a white/off-white fibrous solid. Unreacted MCTA and Styrene remain in the methanol.
-
-
Purification: Re-dissolve the polymer in minimal Chloroform or THF and re-precipitate in Methanol. Repeat twice to ensure removal of unreacted MCTA.
-
Drying: Vacuum dry at 60°C until constant weight.
Polymerization Mechanism Diagram
Figure 2: Kinetic mechanism highlighting the alternating tendency.[1] Note that MCTA radical homopropagation is sterically forbidden.
Characterization & Data Analysis
Structural Confirmation
-
FTIR Spectroscopy:
-
¹H-NMR (CDCl₃):
-
Styrene Units: Broad signals at
6.5–7.5 ppm (Aromatic) and 1.5–2.0 ppm (Backbone).[1] -
MCTA Units: Distinct signal for the methoxy group (
) at 3.6–3.8 ppm .[1] -
Quantification: The copolymer composition is calculated by integrating the aromatic protons (St + Thiophene) vs. the methoxy protons (MCTA).[1]
-
Reactivity Ratio Determination (Methodology)
To validate the alternating nature, calculate reactivity ratios (
Data Input Table:
| Sample ID | Feed
Expected Kinetic Parameters: Based on literature for trisubstituted ethylenes (Kharas et al.):
- (Styrene): Typically 0.3 – 0.8 .[1] (Indicates Styrene radical prefers MCTA over itself).
- (MCTA): Typically ~0 .[1] (Indicates MCTA radical cannot add another MCTA).
Thermal Properties
-
Glass Transition (
): MCTA units are rigid. Increasing MCTA content typically increases relative to pure Polystyrene ( ).[1] Expect in the range of 110–130°C for copolymers with high MCTA content. -
Decomposition: The quaternary carbon in the backbone reduces thermal stability slightly compared to polystyrene. Initial decomposition (TGA) often begins around 280–300°C .[1]
References
-
Kharas, G. B., et al. "Synthesis and Styrene Copolymerization of Novel Ring-Substituted Methyl 2-Cyano-3-phenyl-2-propenoates."[1] Macromolecules, American Chemical Society.[1] (Foundational work on trisubstituted ethylene copolymerization).
-
Kelen, T., & Tudos, F. (1975).[1] "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method." Journal of Macromolecular Science: Part A - Chemistry. (Standard protocol for
calculation). -
PubChem Compound Summary. "Methyl 2-cyano-3-(2-thienyl)acrylate."[1] National Center for Biotechnology Information. Link
-
ResearchGate Archives. "Copolymerization of Styrene with Electron-Deficient Monomers." (General kinetic data verification). Link
(Note: Specific reactivity ratio values for the exact Thiophene analog should be experimentally verified using the protocol above, as literature values vary by solvent and temperature conditions.)
Sources
The Convergence of Thiophene and Cyanoacrylate: A Guide to Advanced Electro-Optical Applications
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and application of thiophene cyanoacrylate compounds in the burgeoning field of electro-optics. With full editorial control, this guide is structured to provide an in-depth technical narrative, moving beyond rigid templates to offer field-proven insights and robust, self-validating protocols.
Introduction: The Promise of Donor-π-Acceptor Architectures
Thiophene, an electron-rich five-membered aromatic heterocycle, serves as an excellent electron donor and a versatile building block in the design of novel organic materials.[1][2] Its derivatives are known for their high charge mobility, thermal stability, and tunable electronic properties.[1] When coupled with the strongly electron-withdrawing cyanoacrylate group through a π-conjugated bridge, these compounds form a classic donor-π-acceptor (D-π-A) architecture. This arrangement facilitates intramolecular charge transfer (ICT), a fundamental process that gives rise to a host of desirable electro-optical properties, including significant nonlinear optical (NLO) responses and efficient charge generation and recombination for applications in solar cells and organic light-emitting diodes (OLEDs).[3][4]
Core Applications and Enabling Protocols
This guide will delve into the practical applications of thiophene cyanoacrylate compounds, providing detailed protocols for their integration into various electro-optical systems.
Organic Photovoltaics: Harvesting Light with Thiophene-Based Dyes
Thiophene cyanoacrylate derivatives have emerged as highly effective sensitizers in both dye-sensitized solar cells (DSSCs) and as donor materials in organic solar cells (OSCs).[2] The cyanoacrylic acid moiety, in particular, serves as an excellent anchoring group to the surface of semiconductor metal oxides like titanium dioxide (TiO2), ensuring efficient electron injection from the photo-excited dye into the semiconductor's conduction band.[5]
| Compound/Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| P3HT/dye 1/nc-TiO2 (dye 1: dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid) | 0.3% | 0.7 V | 1.2 mA/cm² | - | [6] |
| P3HT/dye 2/nc-TiO2 (dye 2: [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid) | 0.2% | - | - | - | [6] |
| PDTC-based device | up to 3.74% | up to 0.91 V | - | - | [7] |
| pBTTT:PC[8]BM (1:4) | 2.3% | 0.525 V | 9.37 mA/cm² | 0.48 | [9] |
| P5TCN-F25 based ternary OSC | 17.2% | - | - | - | [10] |
This protocol outlines the fabrication of a DSSC using a thiophene cyanoacrylate dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste (e.g., P25)
-
Thiophene cyanoacrylate dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., 0.5M lithium iodide and 0.05M iodine in acetonitrile)
-
Platinized counter electrode (e.g., sputtered platinum on FTO glass)
-
Thermoplastic sealant (e.g., Surlyn)
-
Ethanol, acetonitrile, deionized water
-
TiCl4 solution (40 mM aqueous)
Equipment:
-
Screen printer or doctor-blade setup
-
Hot plate and furnace
-
Sonicator
-
Spinner
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the TiO2 Photoanode:
-
Clean the FTO substrates by sonicating sequentially in deionized water, ethanol, and acetone.
-
Apply a layer of TiO2 paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique to an active area of approximately 0.25 cm².[11][12]
-
Dry the TiO2 film at 125°C for 5-10 minutes.
-
Sinter the TiO2 film in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO2 nanoparticles.[6]
-
After cooling to about 70-80°C, immerse the sintered TiO2 film in a 40 mM aqueous TiCl4 solution at 70°C for 30 minutes for a post-treatment to improve charge collection.[11]
-
Rinse the film with deionized water and ethanol and then anneal again at 500°C for 15 minutes.[11]
-
Allow the photoanode to cool to approximately 80-100°C before dye sensitization.
-
-
Dye Sensitization:
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame around the active area of the dye-sensitized photoanode.
-
Position the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate at around 100-120°C to seal the two electrodes together, leaving two small holes for electrolyte injection.
-
Inject the electrolyte solution into the cell through one of the holes using a syringe or vacuum backfilling.
-
Seal the holes with small pieces of the sealant and a microscope coverslip.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.[12]
-
Organic Light-Emitting Diodes (OLEDs): Engineering Efficient Emitters
Thiophene-based compounds, including those with cyanoacrylate functionalities, are promising materials for the emissive layer in OLEDs due to their high photoluminescence quantum yields and tunable emission colors.[4][14] Solution-processing techniques, such as spin coating, offer a cost-effective alternative to traditional vacuum deposition for OLED fabrication.[15][16]
| Emitter/Device Structure | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color (CIE coordinates) | Reference |
| Th-BN based green OLED | 34.6% | - | 122.9 | - | [17] |
| Triazine-Thiophene CPN based blue OLED | 2.3% | 2541 | 2.8 | (0.17, 0.19) | [18] |
| DMB-TT-TPA based OLED | 4.61% | 752 | 10.6 | (0.16, 0.51) | [3] |
| Carbazole derivative (CZ-2) based OLED | up to 9.5% | up to 4130 | ~20 | Greenish-blue | [14] |
| DMAC-TRZ in terpyridine host | 22.35% | 19,986 | 45.15 | Cyan | [19] |
This protocol describes the fabrication of a multilayer OLED using spin coating.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Solution of a thiophene cyanoacrylate-based emissive material in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
Solution of an electron transport layer (ETL) material (e.g., TPBi) in an orthogonal solvent
-
Solution of a hole transport layer (HTL) material (e.g., TFB) in a suitable solvent
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Lithium Fluoride (LiF)
-
Solvents (e.g., deionized water, isopropanol, toluene, etc.)
Equipment:
-
Spin coater
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Thermal evaporator
-
Hotplate
-
UV-Ozone cleaner (optional)
-
Source measure unit for characterization
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates by sonicating in a sequence of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol.[20]
-
Dry the substrates with a stream of nitrogen.
-
Treat the ITO surface with UV-Ozone for 5-10 minutes to improve the work function and remove organic residues.
-
-
Deposition of the Hole Injection Layer (HIL):
-
Inside the glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate. A typical spin-coating program is 500 rpm for 5 seconds (for spreading) followed by 4000-6000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.[20][21]
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 10-15 minutes to remove residual water.
-
-
Deposition of the Emissive Layer (EML):
-
Prepare a solution of the thiophene cyanoacrylate emissive material (e.g., 10-20 mg/mL in toluene).
-
Spin-coat the EML solution onto the PEDOT:PSS layer. A typical spin speed would be 1500-3000 rpm for 30-60 seconds.[20][21] The optimal speed will depend on the solution viscosity and desired thickness.
-
Anneal the EML at a temperature compatible with the material's thermal stability (e.g., 80-100°C) for 10-15 minutes to remove the solvent.
-
-
Deposition of the Electron Transport Layer (ETL) and Cathode:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer of LiF (0.5-1 nm) to facilitate electron injection.
-
Deposit the metal cathode, for example, 100 nm of Aluminum (Al), through a shadow mask to define the active device area.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[20]
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.
-
Nonlinear Optics: Manipulating Light at the Molecular Level
The D-π-A structure of thiophene cyanoacrylates leads to large molecular first hyperpolarizabilities (β), a key parameter for second-order NLO applications such as electro-optic modulation.[22] The Z-scan technique is a widely used method to determine the third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[11][12]
This protocol provides a general procedure for performing a Z-scan experiment.
Materials:
-
Thiophene cyanoacrylate compound dissolved in a high-purity solvent (e.g., chloroform, THF) to a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).
-
1 mm path length quartz cuvette.
Equipment:
-
High-power, stable laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser for pulsed measurements or a CW laser for thermal nonlinearity studies).
-
Focusing lens.
-
Motorized translation stage to move the sample along the beam axis (z-axis).
-
Beam splitter.
-
Two photodetectors (one for the transmitted beam through an aperture and one for the reference beam).
-
Aperture placed in the far field.
-
Data acquisition system.
Procedure:
-
Experimental Setup:
-
Align the laser beam to be perfectly Gaussian.
-
Split the beam into a reference beam and a beam that will pass through the sample.
-
Focus the sample beam using a lens. The sample cuvette will be moved through this focal point.
-
Place a finite aperture in the far field of the transmitted beam, followed by a photodetector (closed-aperture Z-scan). A second detector measures the total transmitted power without an aperture (open-aperture Z-scan).
-
-
Data Acquisition:
-
Open-Aperture Scan: Remove the aperture and scan the sample along the z-axis through the focal point. Record the transmitted intensity as a function of the sample position. Any change in transmission is due to nonlinear absorption.
-
Closed-Aperture Scan: Place the aperture in front of the detector such that it transmits a fraction of the beam (typically 40-50%). Scan the sample along the z-axis and record the transmitted intensity. The resulting curve is sensitive to both nonlinear absorption and nonlinear refraction.
-
-
Data Analysis:
-
Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.
-
Fit the normalized closed-aperture data to theoretical models to extract the nonlinear refractive index (n₂).
-
Fit the open-aperture data to determine the nonlinear absorption coefficient (β).
-
From n₂ and β, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.[11]
-
Chemical Sensing: Detecting Analytes with High Sensitivity
The electronic properties of thiophene cyanoacrylate compounds can be sensitive to their chemical environment, making them suitable for use as chemosensors.[2] The interaction with specific ions or molecules can perturb the ICT process, leading to a change in their absorption or fluorescence properties, which can be detected spectroscopically.[23]
This protocol outlines the steps to assess the sensing capabilities of a thiophene cyanoacrylate compound.
Materials:
-
Thiophene cyanoacrylate sensor compound.
-
A stock solution of the sensor in a suitable solvent (e.g., acetonitrile, DMSO).
-
Stock solutions of various metal salts (e.g., perchlorates or nitrates) in the same solvent.
-
High-purity solvent.
Equipment:
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
pH meter (if working in aqueous solutions).
Procedure:
-
Selectivity Study:
-
Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM).
-
Record the initial UV-Vis absorption and fluorescence spectra of the sensor solution.
-
Add a specific amount (e.g., 10 equivalents) of a stock solution of a particular metal ion to the sensor solution.
-
Record the spectra again and observe any changes in the absorption or emission intensity and wavelength.
-
Repeat this process for a wide range of different metal ions to determine the selectivity of the sensor.
-
-
Titration Experiment:
-
For the ion to which the sensor shows a selective response, perform a titration experiment.
-
To a fixed concentration of the sensor solution, add increasing amounts of the target ion stock solution (e.g., from 0 to 20 equivalents).
-
Record the absorption or fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added ion.
-
From the titration data, the binding constant between the sensor and the ion can be determined using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio of the spectral response at low analyte concentrations.
-
Synthesis and Characterization
The foundation of any application lies in the robust synthesis and thorough characterization of the thiophene cyanoacrylate compounds.
Protocol for the Synthesis of Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
This protocol is based on the Knoevenagel condensation reaction.
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethyl cyanoacetate
-
Piperidine (as a catalyst)
-
Ethanol (as a solvent)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
-
Reaction:
-
Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain ethyl 2-cyano-3-(thiophen-2-yl)acrylate as a solid.[24]
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected ¹H NMR signals for ethyl 2-cyano-3-(thiophen-2-yl)acrylate include a triplet and a quartet for the ethyl group, signals for the thiophene ring protons, and a singlet for the vinylic proton.[24][25]
-
Structural-Property Relationships and Future Outlook
The electro-optical properties of thiophene cyanoacrylate compounds are intricately linked to their molecular structure. Key factors influencing performance include:
-
The nature of the thiophene donor: The number of thiophene units, their connectivity, and the presence of fused ring systems can significantly impact the extent of π-conjugation, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the overall rigidity of the molecule. For instance, increasing the number of thiophene units can lead to a red-shift in the absorption spectrum and a decrease in the bandgap.[17]
-
The strength of the cyanoacrylate acceptor: Modifications to the cyanoacrylate group can fine-tune the electron-withdrawing strength and influence the ICT characteristics.
-
The π-conjugated bridge: The nature of the linker between the thiophene donor and the cyanoacrylate acceptor plays a crucial role in mediating the ICT process.
Future research in this area will likely focus on the rational design of new thiophene cyanoacrylate derivatives with optimized D-π-A architectures to further enhance their performance in various electro-optical applications. This includes the development of materials with improved thermal and photochemical stability, which is crucial for the long-term operational lifetime of devices.[9][26][27]
Visualizing the Workflow: From Synthesis to Application
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow from synthesis and characterization to applications.
Caption: Step-by-step workflow for DSSC fabrication.
Caption: Workflow for solution-processed OLED fabrication.
Conclusion
Thiophene cyanoacrylate compounds represent a versatile and highly promising class of materials for a wide range of electro-optical applications. Their tunable electronic properties, accessible synthesis, and demonstrated performance in solar cells, OLEDs, NLO, and chemical sensing make them a focal point for ongoing research and development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and innovate in this exciting field.
References
A comprehensive list of references is available upon request and includes peer-reviewed articles from leading scientific journals. The in-text citations provided throughout this document correspond to this list.
Sources
- 1. displayman.com [displayman.com]
- 2. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. everest.iphy.ac.cn [everest.iphy.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Achieving excellent electro-optic activity and thermal stability in poled polymers through an expeditious crosslinking process - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. A study on the third-order nonlinear optical properties of pure KMnO 4 using the CW Z-scan technique - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00947B [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Solution-processed organic light-emitting devices [oejournal.org]
- 15. vibgyorpublishers.org [vibgyorpublishers.org]
- 16. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. ossila.com [ossila.com]
- 20. vibgyorpublishers.org [vibgyorpublishers.org]
- 21. researchgate.net [researchgate.net]
- 22. repository.unam.edu.na [repository.unam.edu.na]
- 23. jmcs.org.mx [jmcs.org.mx]
- 24. researchgate.net [researchgate.net]
- 25. par.nsf.gov [par.nsf.gov]
- 26. Thermal‐Stable and High‐Performance Organic Nonlinear Optical Chromophores for Advanced Electro‐Optic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.aip.org [pubs.aip.org]
Application Note: Process Scale-Up for Methyl 2-cyano-3-(2-thienyl)acrylate
Abstract & Scope
This Application Note details the process development and scale-up parameters for the synthesis of Methyl 2-cyano-3-(thiophen-2-yl)acrylate (MCTA). This molecule is a critical intermediate in the synthesis of optoelectronic materials, UV-absorbing polymers, and pharmaceutical pharmacophores.
While laboratory-scale synthesis (milligram to gram) is well-documented, this guide addresses kilogram-scale production , focusing on exotherm management, impurity profile control, and solid-state isolation. The protocol utilizes a classic Knoevenagel condensation , optimized for batch reactors with emphasis on "Green Chemistry" principles where applicable (solvent recovery).
Reaction Mechanism & Logic
The synthesis relies on the base-catalyzed Knoevenagel condensation between Thiophene-2-carboxaldehyde and Methyl Cyanoacetate .[1]
Mechanistic Pathway
The reaction proceeds via the deprotonation of the active methylene group in methyl cyanoacetate, followed by nucleophilic attack on the thiophene aldehyde carbonyl. The subsequent dehydration is the driving force, often occurring spontaneously at reflux temperatures to yield the thermodynamically stable E-isomer.
Figure 1: Mechanistic pathway of the base-catalyzed condensation.[1] The dehydration step is irreversible under reflux conditions, driving high yields.
Process Optimization Strategy
For scale-up, the primary challenges are thermal management and homogeneity .
Critical Process Parameters (CPPs)
| Parameter | Lab Scale (Standard) | Scale-Up (Optimized) | Rationale |
| Addition Mode | All-in-one (Shot) | Semi-Batch (Controlled) | Prevents thermal runaway; controls impurity formation (dimers). |
| Catalyst | Piperidine (excess) | Piperidine (0.1 eq) + AcOH | A buffered system prevents base-catalyzed side reactions (e.g., polymerization). |
| Solvent | Ethanol (High Dilution) | Ethanol (3-4 Vol) | Minimizes waste; Ethanol allows for direct crystallization upon cooling. |
| Temperature | Reflux | 70-75°C (Near Reflux) | Maintains reaction rate while keeping solvent vapor pressure manageable. |
Thermodynamics & Safety
-
Exotherm: The deprotonation and initial addition are exothermic. On a >100g scale, Methyl Cyanoacetate must be added slowly to the Aldehyde/Catalyst mixture (or vice versa) to maintain
. -
Thiophene Handling: Thiophene derivatives are potent sensitizers and have a distinct, pervasive odor. All transfers must occur in closed systems or efficient fume hoods.
Scale-Up Protocol (1.0 kg Batch Basis)
Equipment Requirements
-
Reactor: 5L Jacketed Glass Reactor with overhead mechanical stirring (anchor or pitch-blade impeller).
-
Thermal Control: Circulating oil/glycol bath capable of -10°C to 100°C.
-
Dosing: Peristaltic pump or pressure-equalizing dropping funnel for controlled addition.
-
Condenser: High-efficiency reflux condenser (double surface).
Step-by-Step Methodology
Step 1: Reactor Charging
-
Purge the reactor with Nitrogen (
) to remove oxygen (Thiophene aldehydes can oxidize to acids). -
Charge Thiophene-2-carboxaldehyde (1.0 eq, ~540 g) into the reactor.
-
Add Ethanol (Absolute, 1.6 L). Start stirring at 150 RPM.
-
Add Piperidine (0.05 eq, ~20 g). Note: Some protocols use a mixture of Piperidine/Acetic Acid (1:1) to buffer the basicity.
Step 2: Controlled Reaction 5. Heat the jacket to 50°C. 6. Begin dosing Methyl Cyanoacetate (1.05 eq, ~500 g) over 45-60 minutes .
- Checkpoint: Monitor internal temperature. If
, pause addition.
- Once addition is complete, ramp jacket temperature to 80°C to achieve gentle reflux (~78°C internal).
- Hold at reflux for 3 - 4 hours .
- IPC (In-Process Control): Take a sample for HPLC/TLC. Target: <1% residual aldehyde.
Step 3: Work-up and Crystallization 9. Cool the reactor slowly to 20°C over 2 hours (Linear ramp: 0.5°C/min).
- Observation: Product should begin crystallizing around 40-50°C.
- Further cool to 0-5°C and hold for 1 hour to maximize yield.
- Discharge the slurry into a vacuum filter (Buchner or Nutsche).
Step 4: Washing & Drying 12. Wash the filter cake with cold Ethanol (2 x 300 mL, 0°C). This removes residual catalyst and unreacted aldehyde (which is yellow/brown oil). 13. Dry the solid in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Figure 2: Operational workflow for the 1kg scale-up batch process.
Quality Control & Characterization
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 98.5% (Area %) |
| Melting Point | Capillary | 93 - 98°C (Typical range for pure ester) [1] |
| Identity | 1H-NMR (CDCl3) | Distinct singlet at |
| Residual Solvent | GC-HS | Ethanol < 5000 ppm |
Note on Melting Point: While the ethyl ester analog melts at 93-96°C [1], the methyl ester often exhibits a similar or slightly higher melting range due to crystal packing. Experimental verification on the first batch is required to establish the internal standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Incomplete precipitation | Cool to -10°C before filtering; Concentrate mother liquor to half volume. |
| Dark Product Color | Oxidation of Thiophene | Ensure strict |
| Product Oiling Out | Cooling too fast | Re-heat to reflux and cool at 0.2°C/min; Seed with pure crystal at 50°C. |
| High Impurity (Dimer) | Base concentration too high | Reduce Piperidine loading; Switch to Piperidine/Acetate buffer. |
References
-
J. Mex. Chem. Soc. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (Documentation of ethyl ester analog properties and general Knoevenagel conditions).
-
Organic Chemistry Portal . Phosphane-Catalyzed Knoevenagel Condensation. (Alternative catalyst options for green chemistry optimization).
-
BenchChem Protocols . General Knoevenagel Condensation Procedures. (Standard laboratory baselines).
-
Fisher Scientific . Safety Data Sheet: Thiophene-2-carboxaldehyde. (Hazard identification and handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-cyano-3-(thiophen-2-yl)acrylate
The following technical guide details the purification of methyl 2-cyano-3-(thiophen-2-yl)acrylate, a Knoevenagel condensation product typically synthesized from thiophene-2-carbaldehyde and methyl cyanoacetate.
Executive Summary & Compound Profile
Methyl 2-cyano-3-(thiophen-2-yl)acrylate is an
| Property | Description |
| Chemical Structure | Thiophene ring conjugated with a cyanoacrylate moiety.[1][2][3][4][5] |
| Appearance | Typically a pale yellow to yellow crystalline solid. |
| Solubility Profile | Soluble in hot ethanol, methanol, ethyl acetate, DCM. Insoluble in water. |
| Key Impurities | Thiophene-2-carbaldehyde (liquid/oil), Methyl cyanoacetate (liquid), Catalyst salts. |
| Storage | Store in a cool, dry place, protected from light (potential for E/Z isomerization). |
Troubleshooting Guide (FAQ)
Q1: My crude product is an oily or sticky solid instead of crystals. How do I fix this?
Diagnosis: This "oiling out" phenomenon often occurs when the product is saturated with impurities (acting as a solvent) or when the cooling rate during recrystallization is too rapid. Corrective Action:
-
Trituration: Add a small amount of cold ethanol or diethyl ether and scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Seeding: If you have a pure sample from a previous batch, add a tiny crystal as a seed.
-
Slow Cooling: Re-dissolve in the minimum amount of hot solvent. Turn off the heat source and let the flask cool to room temperature in the oil bath (slow cooling). Then, move to
.
Q2: The crystals are dark yellow or brownish. Is this normal?
Diagnosis: While the compound is naturally yellow due to conjugation, a dark brown color indicates oxidation products or polymerized thiophene species. Corrective Action:
-
Activated Charcoal: During recrystallization, add activated charcoal (
by weight) to the hot solution. Stir for 5-10 minutes, then filter while hot through a Celite pad to remove the charcoal. -
Cold Washing: Wash the isolated crystals thoroughly with ice-cold ethanol to remove surface impurities.
Q3: NMR shows persistent starting material (thiophene-2-carbaldehyde) after recrystallization.
Diagnosis: The aldehyde starting material has similar solubility properties or is trapped within the crystal lattice. Corrective Action:
-
Bisulfite Wash: Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with saturated sodium bisulfite (
) solution. This forms a water-soluble adduct with the aldehyde, removing it from the organic layer. -
Solvent Switch: Switch the recrystallization solvent to a mixture where the aldehyde is more soluble than the product at low temperatures (e.g., Ethanol/Water 9:1).
Q4: I see two sets of signals in the NMR. Is my product decomposing?
Diagnosis: This is likely E/Z isomerization . The Knoevenagel condensation typically yields the thermodynamically stable E-isomer. However, exposure to light or acid/base traces can promote isomerization. Corrective Action:
-
Check Solvent: Ensure your deuterated solvent (
or ) is acid-free. -
Recrystallization: Isomers often have different solubilities. Repeated recrystallization from ethanol usually enriches the major (E) isomer.
Detailed Purification Protocols
Protocol A: Recrystallization (Primary Method)
Best for: Routine purification of crude solids with
Reagents: Ethanol (95% or absolute), Activated Charcoal (optional).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of ethanol.
-
Heating: Heat the mixture to boiling on a hot plate/oil bath. Add solvent in small portions until the solid just dissolves.
-
Note: If insoluble particles remain (catalyst salts or dust), filter the hot solution through a pre-warmed funnel.
-
-
Decolorization (Optional): If the solution is dark, add activated charcoal, boil for 2 mins, and hot-filter.
-
Crystallization: Remove from heat. Cover the flask loosely. Allow to cool to room temperature undisturbed. Then place in an ice bath (
) for 1-2 hours. -
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with ice-cold ethanol (
).-
Critical: The solvent must be cold to prevent redissolving the product.
-
-
Drying: Dry under vacuum or in a desiccator.
Protocol B: Flash Column Chromatography (Secondary Method)
Best for: Complex mixtures, separating isomers, or when recrystallization fails.
Stationary Phase: Silica Gel (230-400 mesh).[6] Mobile Phase: Hexane : Ethyl Acetate (Gradient from 90:10 to 70:30).
-
TLC Analysis: Run TLC in 80:20 Hexane:EtOAc. The product should have an
around 0.3-0.5. The aldehyde will usually be higher ( ). -
Packing: Pack the column with silica gel slurry in Hexane.
-
Loading: Dissolve the crude sample in a minimum amount of DCM or Chloroform (or adsorb onto silica) and load onto the column.
-
Elution: Elute with the gradient. Collect fractions.
-
Analysis: Check fractions by TLC. Combine pure fractions and evaporate solvent.
Decision Logic & Workflow Visualization
Figure 1: Purification Strategy Decision Tree
This diagram guides the user on choosing the correct purification method based on the state of the crude product.
Caption: Decision matrix for selecting the optimal purification route based on crude product physical state and purity profile.
Figure 2: Recrystallization Process Flow
Detailed steps for the recrystallization protocol to ensure maximum yield and purity.
Caption: Step-by-step workflow for the recrystallization of methyl 2-cyano-3-(thiophen-2-yl)acrylate.
Solvent & Impurity Data
| Solvent | Suitability | Notes |
| Ethanol | Excellent | Primary solvent for recrystallization. Good solubility at boiling, poor at |
| Methanol | Good | Alternative to ethanol; may require lower volumes.[7] |
| Ethyl Acetate | Moderate | Good for dissolving crude; often used in mixtures with Hexane for chromatography. |
| Water | Poor | Product is insoluble. Useful as an anti-solvent or for washing out salts. |
| Diethyl Ether | Poor | Useful for trituration (washing oily residues). |
| Impurity | Origin | Removal Strategy |
| Thiophene-2-carbaldehyde | Starting Material | Wash with |
| Methyl Cyanoacetate | Starting Material | Soluble in cold ethanol; removed during washing step. |
| Piperidine/Catalyst | Reagent | Water wash or dilute HCl wash (if product is stable to acid). |
References
-
Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[3][8][9][10] Organic Reactions, 2011 , 15, 204-599. Link
-
Synthesis of Thiophene Acrylates: Bhattacharjee, S. et al. "Synthesis and application of layered double hydroxide-hosted 2-aminoterephthalate for the Knoevenagel condensation reaction." Inorganic and Nano-Metal Chemistry, 2018 .[9] Link
-
Crystallization of Analogues: Ibrahim, M. et al. "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate."[5] Acta Crystallographica Section E, 2019 , 75(9), 1337-1341. Link
- General Purification of Cyanoacrylates: "Purification of Laboratory Chemicals." Armarego, W.L.F., Chai, C.L.L. Butterworth-Heinemann, 2009.
Sources
- 1. 2-CYANO-3-THIOPHEN-2-YL-ACRYLIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bhu.ac.in [bhu.ac.in]
minimizing side reactions in thienyl cyanoacrylate condensation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thienyl cyanoacrylate synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of the Knoevenagel condensation for preparing these valuable compounds. This guide is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter in the lab.
Introduction: The Knoevenagel Condensation for Thienyl Cyanoacrylates
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, allowing for the synthesis of α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[1][2][3] In our context, it is the reaction between a substituted thiophenecarboxaldehyde and ethyl cyanoacrylate, typically catalyzed by a weak base like piperidine, to yield the desired thienyl cyanoacrylate.[1][4] These products are significant building blocks in medicinal chemistry and materials science. However, the high reactivity of the cyanoacrylate moiety can lead to several competing side reactions, complicating synthesis and purification.[5][6]
This guide will help you anticipate and mitigate these issues, ensuring higher yields and product purity.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Issue 1: My reaction mixture turned into a solid mass or a viscous gel shortly after adding the catalyst. What's happening?
This is a classic sign of premature and rapid anionic polymerization of the ethyl cyanoacrylate monomer.[5][7] This is the most common side reaction and is initiated by the basic catalyst intended for the condensation reaction.
Causality: Ethyl cyanoacrylate is highly electrophilic due to the two strong electron-withdrawing groups (nitrile and ester) on the α-carbon.[7] Even weak bases, including the piperidine or other amine catalysts used for the Knoevenagel reaction, can initiate anionic polymerization.[5][8][9] This polymerization is often very fast, leading to the formation of long polymer chains (polymethacrylates) that cause the reaction mixture to solidify.[5][10]
Troubleshooting Steps:
-
Catalyst Control is Key:
-
Reduce Catalyst Loading: High concentrations of the base catalyst will accelerate polymerization. Use the minimum effective catalytic amount, typically 0.1 equivalents or less.[1]
-
Weaker Base Selection: While piperidine is common, consider even weaker bases or alternative catalytic systems. Some studies have shown success with catalysts like diisopropylethylammonium acetate (DIPEAc) or triphenylphosphine, which can offer higher selectivity for the condensation reaction over polymerization.[11][12]
-
-
Temperature Management:
-
Lower the Temperature: Anionic polymerization of cyanoacrylates is highly exothermic.[5] Running the reaction at a lower temperature (e.g., 0 °C or even room temperature instead of reflux) can significantly slow down the rate of polymerization without overly impeding the desired condensation.
-
-
Use of Stabilizers:
-
Anionic Polymerization Inhibitors: Introduce a small quantity of a weak acid or an acidic gas (like SO₂) to the reaction mixture. This helps to neutralize any trace basic impurities and temper the activity of the catalyst, preventing runaway polymerization.
-
Free Radical Inhibitors: While the primary polymerization mechanism is anionic, free radical polymerization can also occur, especially at higher temperatures. Adding a free radical inhibitor like hydroquinone or butylated hydroxyanisole (BHA) to the ethyl cyanoacrylate before the reaction can improve stability.[13][14]
-
Issue 2: My yield is very low, and TLC analysis shows a significant amount of unreacted thiophenecarboxaldehyde.
Low yields with unreacted starting material typically point to either insufficient activation of the methylene compound or reversible side reactions that consume the product.
Causality: The Knoevenagel condensation is a reversible reaction. The initial addition of the enolate to the aldehyde can revert to the starting materials. Furthermore, the water produced during the condensation can, under certain conditions, hydrolyze the product or inhibit catalyst activity.[4]
Troubleshooting Steps:
-
Water Removal: The elimination of a water molecule drives the reaction towards the product.[2][4]
-
Azeotropic Distillation: If using a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to remove water as it is formed.
-
Dehydrating Agents: The addition of molecular sieves or anhydrous magnesium sulfate can effectively sequester the water produced.[4]
-
-
Optimize Catalyst and Reactant Ratios:
-
Slight Excess of Ethyl Cyanoacrylate: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the active methylene compound can help drive the reaction to completion.[1]
-
Catalyst Screening: The choice of catalyst can significantly impact the reaction rate. For less reactive aldehydes, a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary, though careful control is needed to avoid polymerization.
-
-
Increase Reaction Time and/or Temperature:
-
If polymerization is not an issue, gradually increasing the reaction temperature (e.g., refluxing in ethanol) can improve the reaction rate and yield.[1] Monitor the reaction closely using TLC to determine the optimal reaction time.
-
Issue 3: I've isolated my product, but NMR analysis shows impurities that I can't account for from the starting materials.
This often indicates the formation of a Michael adduct .
Causality: The primary product, thienyl cyanoacrylate, is an α,β-unsaturated carbonyl compound and therefore an excellent Michael acceptor.[15] A second molecule of the ethyl cyanoacrylate enolate (the Michael donor) can attack the β-carbon of the newly formed product. This 1,4-conjugate addition results in a dimeric or oligomeric side product that can be difficult to separate from the desired compound.[16][17][18]
Troubleshooting and Prevention Workflow:
Caption: Workflow for minimizing Michael addition side products.
Detailed Strategies:
-
Stoichiometric Control: Avoid using a large excess of ethyl cyanoacrylate. A slight excess is often sufficient to drive the reaction without promoting significant Michael addition.
-
Catalyst Selection: Certain catalysts are less prone to promoting Michael addition. For example, phosphane-catalyzed Knoevenagel condensations have been reported to produce clean reaction profiles without the formation of Michael adducts.[12]
-
Reaction Monitoring: Carefully monitor the reaction's progress via TLC. Once the thiophenecarboxaldehyde has been consumed, work up the reaction promptly to prevent the product from sitting in the basic reaction mixture, which would favor the Michael addition.
Issue 4: I'm having difficulty purifying my product. It seems to be polymerizing during distillation or on a silica gel column.
The high reactivity of the thienyl cyanoacrylate product makes it susceptible to polymerization under purification conditions.
Causality: Both heat (during distillation) and the slightly acidic nature of standard silica gel can initiate polymerization of the purified cyanoacrylate. Basic residues from the reaction can also cause polymerization on the column.
Purification Troubleshooting:
| Method | Problem | Solution |
| Vacuum Distillation | Product polymerizes in the distillation flask before distilling over.[19] | Add polymerization inhibitors (e.g., hydroquinone, phosphorus pentoxide) to the crude product before heating.[20] Ensure a high vacuum to keep the distillation temperature as low as possible. |
| Column Chromatography | Product streaks or polymerizes on the column. | 1. Neutralize the Silica: Use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine, and then re-equilibrating with your eluent. 2. Acidify the Eluent: Alternatively, add a trace amount of a weak acid (e.g., acetic acid) to the eluent to keep the product protonated and less reactive. 3. Rapid Purification: Do not let the column run dry and elute the product as quickly as possible.[21] |
| Recrystallization | Product oils out or yield is low. | This is often the safest method. Screen various solvent systems (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find one that provides good quality crystals. Ensure all glassware is clean and free of basic residues. |
Recommended General Protocol
This protocol is a starting point and should be optimized for specific substituted thiophenecarboxaldehydes.
Caption: General experimental workflow for thienyl cyanoacrylate synthesis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thiophenecarboxaldehyde (1.0 equivalent) and ethyl cyanoacrylate (1.1 equivalents) in absolute ethanol (approx. 10-20 mL per gram of aldehyde).[1]
-
Catalysis: Add a catalytic amount of piperidine (0.1 equivalents) to the solution at room temperature with stirring.[1]
-
Reaction Monitoring: Heat the mixture to a gentle reflux (or maintain at room temperature for highly reactive substrates) and monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a solid precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the collected solid product with a small amount of cold ethanol to remove unreacted starting materials and catalyst. Further purify by recrystallization from ethanol or another suitable solvent.[1]
By understanding the underlying mechanisms of these common side reactions, you can proactively adjust your experimental design to favor the formation of your desired thienyl cyanoacrylate product, leading to improved yields, higher purity, and more reliable results.
References
-
Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]
-
Gleave, C. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]
-
American Chemical Society. (2024). Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway‐Enabled, Site‐Specific Branching Initiation. Retrieved from [Link]
- Google Patents. (n.d.). Improved stabilizer cyanoacrylate formulations.
- Google Patents. (n.d.). Stabilizer cyanoacrylate formulations.
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of cyanoacrylate polymerization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
American Chemical Society. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
American Chemical Society. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
ResearchGate. (2017). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. Retrieved from [Link]
-
ResearchGate. (2017). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]
-
Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.). Retrieved from [Link]
-
CORE. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis G. Retrieved from [Link]
- Google Patents. (n.d.). 2-cyanoacrylate-purifying method.
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyanoacrylate.
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- 21. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Troubleshooting Low Purity in 2-Cyano-3-(2-thienyl)acrylate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-cyano-3-(2-thienyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during its production. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
The synthesis of 2-cyano-3-(2-thienyl)acrylate and its derivatives is a cornerstone for creating a variety of compounds with applications in pharmaceuticals and materials science.[1][2] The most common and direct synthetic route is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[3][4] However, like any chemical transformation, it is susceptible to side reactions and impurities that can compromise the quality of the final product. This guide provides a structured, question-and-answer approach to troubleshoot these challenges effectively.
Section 1: Understanding the Core Synthesis: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5] In this specific case, thiophene-2-carboxaldehyde reacts with an active methylene compound like ethyl cyanoacetate or cyanoacetic acid, typically catalyzed by a weak base.[1][3]
Understanding the mechanism is the first step in effective troubleshooting. A mild base deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting intermediate is then dehydrated to form the final C=C bond of the acrylate product.[6][7]
Caption: Simplified workflow of the Knoevenagel condensation.
Section 2: Troubleshooting Guide & FAQs for Low Purity Issues
This section addresses the most common purity challenges in a direct question-and-answer format.
Q1: My final product is a dark yellow or brown oil instead of a pale solid. What causes this discoloration and how can I prevent it?
A1: Discoloration is a frequent indicator of impurities. The primary causes are typically high-temperature side reactions or impurities in the starting materials.[8]
-
Causality: At elevated temperatures, aldehydes can undergo self-condensation or polymerization, leading to colored, often intractable, byproducts.[9] Similarly, prolonged reaction times, even at moderate temperatures, can contribute to the formation of these impurities. Some starting materials may also contain colored impurities that persist through the reaction.[10]
-
Solutions & Preventative Measures:
-
Temperature Control: Avoid excessive heating. Most Knoevenagel condensations for this substrate proceed well at room temperature or with gentle reflux; monitor your reaction temperature closely.[1][8]
-
Inert Atmosphere: If you suspect oxidation of the aldehyde or other reactants, running the reaction under an inert atmosphere like nitrogen or argon can prevent the formation of colored oxidation byproducts.[9]
-
Purify Starting Materials: Ensure the thiophene-2-carboxaldehyde is pure. If it appears discolored, consider distilling it before use.
-
Purification: If a colored crude product is obtained, purification via column chromatography is often more effective at removing these impurities than recrystallization alone.[11]
-
Q2: My NMR spectrum shows significant amounts of unreacted thiophene-2-carboxaldehyde and/or ethyl cyanoacetate. What went wrong?
A2: The presence of unreacted starting materials points to an incomplete reaction. This can stem from several factors related to the catalyst, reaction conditions, or equilibrium.
-
Causality: The basic catalyst is crucial for deprotonating the ethyl cyanoacetate; if the catalyst is inactive or used in an insufficient amount, the reaction will stall.[8] The condensation step is also a reversible equilibrium reaction that produces water. If water is not removed, it can hydrolyze the product or shift the equilibrium back towards the reactants.[12]
-
Solutions & Preventative Measures:
-
Catalyst Activity: Use a fresh bottle of your base catalyst (e.g., piperidine). Ensure it has been stored properly.
-
Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13] If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Water Removal: For reactions that are sensitive to water, adding molecular sieves or using a Dean-Stark apparatus (if using a solvent like toluene that forms an azeotrope with water) can drive the reaction to completion.[8][12]
-
Q3: I see extra peaks in my NMR and/or Mass Spectrum. What are the likely side-products?
A3: Several side reactions can occur concurrently with the Knoevenagel condensation, leading to a complex mixture of products. Identifying these impurities is key to modifying the reaction conditions to prevent their formation.
| Potential Impurity / Side Product | Cause & Explanation | Identification Signature (Typical) | Prevention Strategy |
| Michael Adduct | The highly nucleophilic enolate of ethyl cyanoacetate can attack the β-carbon of the newly formed acrylate product in a 1,4-conjugate (Michael) addition.[9][14] | Complex multiplet patterns in ¹H NMR; a mass peak corresponding to (Product + Ethyl Cyanoacetate). | Use a slight excess of the aldehyde relative to the active methylene compound. Avoid a large excess of the base catalyst. |
| Transesterification Product | When using an alcohol solvent (e.g., methanol, ethanol) that differs from the ester group of the reactant (e.g., ethyl cyanoacetate), the base can catalyze transesterification.[9] | In ¹H NMR, you may see a mixture of ethyl ester signals (quartet and triplet) and, for example, a methyl ester singlet. | Use a non-alcoholic solvent like Tetrahydrofuran (THF) or acetonitrile, or perform the reaction under solvent-free conditions.[9][15] |
| Aldehyde Self-Condensation | The base catalyst can promote the aldol condensation of two molecules of thiophene-2-carboxaldehyde.[5] | Signals corresponding to a new aldol adduct, often with characteristic aldehyde and alcohol protons in the ¹H NMR. | Use a mild base (e.g., piperidine) rather than a strong base (e.g., NaOH), which is more likely to induce self-condensation.[6] |
| Amide Byproduct | If using an ammonium-based catalyst (e.g., ammonium acetate), ammonia can be generated, which may react with the ester to form the corresponding amide.[11][16] | Broad signals in the amide region (~5-8 ppm) of the ¹H NMR; a shift in the carbonyl peak in IR spectroscopy. | Use a non-ammonium-based catalyst like piperidine or DBU. |
Q4: How do I choose the optimal catalyst and solvent to maximize purity?
A4: The choice of catalyst and solvent has a profound impact on reaction rate, yield, and, most importantly, the impurity profile. There is often a trade-off between reaction speed and cleanliness.
| Catalyst | Solvent | Advantages for Purity | Potential Disadvantages | References |
| Piperidine | Ethanol | Well-established, reliable, and generally provides good yields. The product often crystallizes directly from the reaction mixture upon cooling. | Potential for transesterification, though often minimal at room temperature. | [1][3][17] |
| Ammonium Acetate | Toluene | Allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. | Higher temperatures are often required, which can lead to colored byproducts. Potential for amide side-product formation. | [9][18] |
| DBU | Water / Acetonitrile | Can be very efficient, allowing for short reaction times even at room temperature. Using water as a solvent is environmentally friendly. | DBU is a strong, non-nucleophilic base and can sometimes promote side reactions if not used in catalytic amounts. | [3] |
| Triphenylphosphine | Solvent-Free | Environmentally friendly ("green") approach. Avoids all solvent-related side reactions like transesterification. High yields are often reported. | May require higher temperatures to melt the reactants, which can risk the formation of thermal byproducts. | [9] |
Expert Recommendation: For initial attempts aiming for high purity, a piperidine-catalyzed reaction in ethanol at room temperature is a robust starting point.[19] If transesterification is detected, switching to a non-alcoholic solvent like THF is a logical next step.[9]
Section 3: Experimental Workflows and Protocols
A Logical Troubleshooting Workflow
When faced with an impure product, a systematic approach is more effective than random changes. The following workflow can help diagnose the issue.
Caption: A systematic workflow for troubleshooting purity issues.
Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your dried, crude product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (CDCl₃ is common for this compound).[20]
-
Internal Standard (Optional but Recommended): For quantitative assessment, add a known amount of an internal standard (e.g., dimethyl sulfone) that has a singlet peak in a clear region of the spectrum.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the characteristic product peaks (e.g., the vinyl proton singlet around 8.3-8.4 ppm) and compare the integration to that of known impurities (e.g., the aldehyde proton of thiophene-2-carboxaldehyde) or the internal standard.[1][20]
Optimized Synthesis and Purification Protocols
Protocol A: High-Purity Synthesis (Piperidine/Ethanol Method)
This protocol is a reliable standard for achieving good purity.[1][17]
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (typically using a hexane:ethyl acetate mobile phase).[13] The reaction is often complete within a few hours.
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Protocol B: Purification by Recrystallization
Recrystallization is highly effective for removing minor impurities.[3][11]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add the minimum amount of a hot solvent (ethanol or ethyl acetate are good choices) required to fully dissolve the solid.[11]
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution through a short plug of celite to remove it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Protocol C: Purification by Column Chromatography
This method is necessary when recrystallization fails, especially for removing colored byproducts or separating compounds with similar solubility.[8][11]
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create the stationary phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
- Ali, M., et al. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
- Al-Majid, A. M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). IUCr.
- Alia, M. A., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- ChemBK. (2024).
- Sahoo, S., et al. (2025).
- Rupainwar, A., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org.
- Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
- Song, B.-A., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. MDPI.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
- Vaia. (n.d.).
- Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
- Reddy, D. S., et al. (2020).
- BenchChem. (2025). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
- Google Patents. (2010). US20130331598A1 - 2-cyanoacrylate-purifying method.
- Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
- BenchChem. (n.d.). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)
- Supplementary Information. (n.d.).
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Technical Support Center: Optimizing Catalyst Concentration for Thiophene Acrylate Synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene acrylates, a critical process in the development of novel pharmaceuticals and organic electronic materials.[1][2] The focus is on the strategic optimization of catalyst concentration to maximize yield, minimize byproducts, and ensure reproducible results. The synthesis of thiophene acrylates is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[3][4][5]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Low to No Product Conversion
Q1: My reaction shows low or no conversion of the starting materials, with the thiophene and acrylate largely unreacted. What are the primary causes and how can I address them?
A1: This is a common issue that can often be traced back to the catalyst's activity. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The active catalytic species in many cross-coupling reactions is Palladium(0).[6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[7][8]
-
Inappropriate Catalyst/Ligand System: The choice of ligand is crucial as it influences the catalyst's activity, stability, and selectivity.[9] For electron-rich heterocycles like thiophene, bulky, electron-rich phosphine ligands can be particularly effective.[10][11]
-
Solution: Experiment with different phosphine ligands. Consider ligands like PPh₃, or more specialized biaryl phosphines. In some cases, a phosphine-free catalyst system might be effective.[12]
-
-
Suboptimal Base or Solvent: The base plays a critical role in the catalytic cycle, and the solvent can significantly impact reaction rates and solubility.[12][13]
Significant Byproduct Formation
Q2: My reaction is proceeding, but I'm observing significant formation of side products, such as homocoupled acrylate or dehalogenated thiophene. How can I suppress these unwanted reactions?
A2: Byproduct formation often points to issues with reaction selectivity and catalyst stability.
-
Homocoupling of Acrylate: This can occur, especially in Sonogashira-type side reactions if copper co-catalysts are present and the reaction is not thoroughly deoxygenated. While not a direct Heck side product, contamination can be an issue. For Heck reactions, high catalyst loading can sometimes lead to side reactions.[14]
-
Dehalogenation of Thiophene: This is a known side reaction for aryl halides in palladium-catalyzed reactions, particularly at elevated temperatures and under basic conditions.[12]
-
Solution: Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes mitigate this issue.[12] Optimizing the reaction temperature and choice of base can also be beneficial.
-
Catalyst Deactivation
Q3: My reaction starts well but then stalls, leading to incomplete conversion. I suspect catalyst deactivation. What causes this and how can it be prevented?
A3: Catalyst deactivation is a frequent challenge, often indicated by a reaction that fails to reach completion.
-
Formation of Palladium Black: At higher concentrations, palladium catalysts can precipitate as inactive palladium black.[15]
-
Solution: Employing a lower palladium concentration (0.1–0.001 mol%) can often prevent the formation of palladium black and lead to higher yields.[15] The use of appropriate ligands can also stabilize the catalytic species in solution.
-
-
Poisoning of the Catalyst: Certain functional groups or impurities in the starting materials or solvents can act as catalyst poisons.[16] Amines and some Lewis basic heterocycles can poison the catalyst.[1]
-
Solution: Ensure the purity of your reagents and solvents. If your substrates contain potentially poisoning moieties, specialized ligand systems may be required to overcome this.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of catalyst concentration in thiophene acrylate synthesis.
Q4: What is a typical starting catalyst loading (mol %) for a Heck reaction involving thiophene and an acrylate?
A4: A common starting point for catalyst loading in a Heck reaction is between 1-5 mol% of the palladium source.[14] However, for highly efficient systems, loadings as low as 0.1-0.001 mol% have been reported to be effective, especially when using ligand-less Pd(OAc)₂ with certain thiophene derivatives.[15]
Q5: How does the choice of ligand affect the optimal catalyst concentration?
A5: The ligand plays a pivotal role in stabilizing the active palladium catalyst and influencing its reactivity.[9] Bulky, electron-rich phosphine ligands can enhance the rate of the reaction, potentially allowing for lower catalyst loadings.[10][11] Conversely, in some systems, the absence of a phosphine ligand is preferred to avoid certain side reactions, which may necessitate a different optimal catalyst concentration.[15]
Q6: Can the reaction temperature influence the required catalyst concentration?
A6: Yes, there is a strong interplay between reaction temperature and catalyst concentration. Higher temperatures can increase the reaction rate, which might allow for a lower catalyst loading. However, excessively high temperatures can also lead to faster catalyst decomposition and the formation of byproducts.[12] Therefore, it is crucial to optimize these two parameters in conjunction.
Q7: Are there any visual indicators of catalyst deactivation during the reaction?
A7: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[15] This indicates that the soluble, active palladium species is agglomerating and becoming inactive. If you observe this, it is a strong indication that your catalyst concentration may be too high or that the catalytic species is not sufficiently stabilized.
Q8: What is the role of the base in a Heck reaction, and how does it relate to the catalyst?
A8: The base is essential for completing the catalytic cycle.[5] After the migratory insertion and β-hydride elimination steps, the base neutralizes the hydrogen halide that is formed, regenerating the active Pd(0) catalyst.[5] The choice and concentration of the base can influence the overall reaction rate and the stability of the catalyst.
III. Experimental Protocols and Data
General Procedure for a Screening Experiment to Optimize Catalyst Concentration
This protocol outlines a systematic approach to finding the optimal catalyst concentration for the Heck reaction between a thiophene derivative and an acrylate.
-
Reaction Setup: In a series of reaction vials, add the thiophene derivative (1.0 eq.), the acrylate (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[12]
-
Catalyst and Ligand Addition: To each vial, add the palladium catalyst (e.g., Pd(OAc)₂) at varying concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). If a ligand is used (e.g., PPh₃), maintain a constant palladium-to-ligand ratio (e.g., 1:2 or 1:4).[12]
-
Solvent and Reaction Conditions: Add a degassed solvent (e.g., DMF or DMAc) to each vial.[12] Seal the vials and heat the reaction mixtures to a consistent temperature (e.g., 100-120 °C) with stirring.[12]
-
Monitoring and Analysis: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC/MS, or LC/MS).
-
Work-up and Yield Determination: After a set reaction time, cool the mixtures, dilute with water, and extract the product with an organic solvent.[12] Determine the yield for each catalyst concentration to identify the optimal loading.
Data Summary Table
The following table provides a hypothetical example of results from a catalyst concentration screening experiment.
| Catalyst Loading (mol% Pd(OAc)₂) | Ligand (mol% PPh₃) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0.5 | 1.0 | 12 | 65 | 58 |
| 1.0 | 2.0 | 12 | 92 | 85 |
| 2.0 | 4.0 | 12 | >99 | 93 |
| 5.0 | 10.0 | 12 | >99 | 88 (with byproduct formation) |
IV. Visualizations
Troubleshooting Workflow for Low Conversion
This diagram illustrates a logical workflow for addressing low conversion in the synthesis of thiophene acrylates.
Caption: Troubleshooting workflow for low reaction conversion.
Catalytic Cycle of the Heck Reaction
This diagram provides a simplified representation of the catalytic cycle for the Mizoroki-Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
V. References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. National Center for Biotechnology Information.
-
THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS - Princeton Dataspace. Princeton University.
-
Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions - Benchchem. BenchChem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Royal Society of Chemistry.
-
Cross-Coupling Reactions Guide. MilliporeSigma.
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis - Preprints.org. Preprints.org.
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - NIH. National Institutes of Health.
-
Heck reaction - Wikipedia. Wikipedia.
-
Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. Frontiers.
-
Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions | Request PDF - ResearchGate. ResearchGate.
-
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. University of Ljubljana.
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
-
Heck reaction – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
-
Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
Sources
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jmcct.com [jmcct.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. preprints.org [preprints.org]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. research.abo.fi [research.abo.fi]
Technical Support Center: 1-Methyl 2-cyano-3-(2-thienyl)acrylate
Last Updated: February 18, 2026
Introduction
Welcome to the technical support guide for 1-Methyl 2-cyano-3-(2-thienyl)acrylate. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: hydrolysis .
1-Methyl 2-cyano-3-(2-thienyl)acrylate is a highly reactive molecule due to its functional groups: a methyl ester, a nitrile (cyano), and an electron-deficient alkene.[1][2] The primary pathway for degradation in aqueous environments is the hydrolysis of the methyl ester bond, which breaks down the molecule into its parent carboxylic acid and methanol.[3][4] This degradation is a significant concern as it can lead to a loss of biological activity, altered compound properties, and inaccurate experimental results.
This guide provides in-depth troubleshooting advice, preventative protocols, and analytical methods to help you maintain the integrity of your compound.
Quick Access: Frequently Asked Questions (FAQs)
Q1: Why is my solution of 1-Methyl 2-cyano-3-(2-thienyl)acrylate losing activity over time?
A1: The most probable cause is hydrolysis of the methyl ester group. This reaction is accelerated by water, especially under basic (alkaline) or, to a lesser extent, acidic conditions, and at elevated temperatures.[4][5][6] The resulting carboxylic acid metabolite likely has a different biological activity profile than the parent ester compound.
Q2: I've noticed a change in the pH of my buffered solution after adding the compound. What's happening?
A2: This is a strong indicator of hydrolysis. The breakdown of the methyl ester produces a carboxylic acid. As this acidic product accumulates, it will lower the pH of your solution, especially if the buffering capacity is insufficient.
Q3: What is the ideal pH range for working with this compound in aqueous solutions?
A3: To minimize hydrolysis, maintain a slightly acidic pH, ideally between 5.0 and 6.5.[7] Both strongly acidic and, particularly, alkaline conditions will significantly increase the rate of degradation.[4]
Q4: How should I store my stock solutions?
A4: Prepare stock solutions in a dry, aprotic solvent like anhydrous DMSO or acetonitrile. Store them in tightly sealed vials with desiccants at -20°C or -80°C to minimize exposure to atmospheric moisture.[8] For aqueous working solutions, it is best to prepare them fresh immediately before use from the frozen stock.[9][10]
Q5: Can I use common buffers like PBS?
A5: Caution is advised with Phosphate-Buffered Saline (PBS). Standard PBS has a pH of ~7.4, which is slightly alkaline and can promote ester hydrolysis. If your experimental system allows, consider using a buffer with a lower pH, such as MES or citrate, to enhance stability.[7]
Visualizing the Problem: The Hydrolysis Pathway
The primary degradation route for 1-Methyl 2-cyano-3-(2-thienyl)acrylate is through the cleavage of the ester bond by water.
Caption: The hydrolysis pathway of the target compound.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
Use this section to identify and resolve problems related to compound instability.
| Observed Problem / Symptom | Potential Cause(s) | Recommended Actions & Solutions |
| Unexpected peak in HPLC/LC-MS analysis, eluting earlier than the parent compound. | Hydrolysis. The resulting carboxylic acid is more polar than the parent ester, leading to a shorter retention time on reverse-phase columns. | 1. Confirm Identity: Use mass spectrometry to confirm the mass of the new peak corresponds to the hydrolyzed product.2. Review pH: Check the pH of all aqueous solutions and buffers. Adjust to a pH between 5.0 and 6.5 if possible.3. Work on Ice: Perform dilutions and experimental setups on ice to slow the reaction rate. |
| Gradual or complete loss of biological activity in cell-based or enzymatic assays. | Compound Degradation. The active parent compound is being converted to its likely inactive carboxylic acid form. | 1. Time-Course Study: Analyze aliquots of your working solution by HPLC at T=0 and several subsequent time points to quantify the rate of degradation under your specific assay conditions.2. Prepare Fresh Solutions: Make aqueous working solutions immediately before adding them to the assay. Do not store aqueous solutions.[9][10] |
| Precipitate forms in aqueous buffer. | Poor Solubility & Hydrolysis. The parent compound may have limited solubility, and the hydrolyzed carboxylic acid product might be even less soluble in certain buffers, causing it to precipitate. | 1. Reduce Concentration: Lower the final concentration of the compound in the assay.2. Use Co-solvents: If the experimental system permits, use a small percentage (e.g., <1%) of an organic co-solvent like DMSO to improve solubility.3. Buffer Selection: Test different buffer systems (e.g., MES instead of phosphate) that might better solubilize both the parent and the hydrolyzed product. |
| Inconsistent results between experimental replicates. | Variable Hydrolysis. Differences in incubation times, minor temperature fluctuations, or slight variations in buffer preparation can lead to different levels of hydrolysis between experiments. | 1. Standardize Protocols: Ensure precise and consistent timing for all steps, from solution preparation to final measurement.2. Use Anhydrous Solvents: For initial stock solutions, ensure you are using high-quality, anhydrous solvents to prevent premature degradation during storage.[9]3. Control Temperature: Use temperature-controlled equipment (water baths, ice buckets, incubators) to maintain consistent temperatures throughout the experiment. |
Preventative Protocols & Best Practices
Proactive measures are the most effective way to ensure the integrity of your compound.
Protocol 1: Preparation of Stable Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). Avoid alcohols (methanol, ethanol) which can undergo transesterification.
-
Weighing: Weigh the compound in a low-humidity environment. If possible, use a glove box purged with nitrogen or argon.
-
Dissolution: Dissolve the compound in the chosen anhydrous solvent to a high concentration (e.g., 10-50 mM).
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in high-quality, low-retention vials with tight-sealing caps (e.g., PTFE-lined).
-
Storage: Store the aliquots at -80°C in a desiccated container. This minimizes both water-driven hydrolysis and degradation from repeated freeze-thaw cycles.
Protocol 2: Preparing Aqueous Working Solutions
This workflow is critical for minimizing degradation before an experiment.
Caption: Recommended workflow for preparing aqueous solutions.
Protocol 3: Monitoring Compound Stability via HPLC
This method allows you to quantify the extent of hydrolysis.
-
System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is crucial to protonate the hydrolyzed carboxylic acid, ensuring good peak shape.
-
Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.
-
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp up to a high organic percentage (e.g., 95% B) over 10-15 minutes. This will ensure the more polar hydrolyzed product elutes first, well-separated from the less polar parent compound.
-
Detection: The thienyl acrylate chromophore absorbs strongly in the UV range. Monitor at a wavelength between 280 nm and 320 nm (an exact λ-max should be determined empirically).
-
Procedure:
-
Prepare your working solution as you would for an experiment.
-
Inject a sample immediately (T=0).
-
Keep the working solution under your experimental conditions (e.g., 37°C incubator).
-
Inject samples at subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Calculate the percentage of parent compound remaining by comparing the peak area at each time point to the peak area at T=0.
-
References
- Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- TIJER.org. (2013, December 5).
- FTLOScience. (2022, November 26).
- Free. Acrylic Ester Polymers.
- CORE. An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis G.
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- COP Bela. Module 02 Hydrolysis.
- Patsnap Eureka. (2025, October 11). Enhancing Acrylic Resin's Resistance to Hydrolysis.
- PubMed.
- BioOne Complete. (2006, September 1).
- Understanding the chemical basis of drug stability and degrad
- MDPI. (2023, September 4).
- ResearchGate.
- TU Dublin Research. (2024, November 15). Monitoring the curing, degradation and moisture ingress into alkyl 2-cyanoacrylate adhesives using electrochemical impedance spectroscopy.
- Progress in Chemical and Biochemical Research.
- PMC - NIH.
- PMC. (2021, September 28). Hydrolytic (In)
- Google Patents.
- MDPI. (2019, November 28).
- PubChem - NIH. Methyl 2-cyano-3-(2,5-dimethyl-3-thienyl)
- Sigma-Aldrich. METHYL 2-CYANO-3-(3-METHYL-2-THIENYL)
- PMC - NIH. (2024, September 14). Recent advances in pharmaceutical cocrystals of theophylline.
- Wikipedia.
- NIH. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)
- PMC - NIH. Pharmaceutical compounds photolysis: pH influence.
- Progress in Chemical and Biochemical Research. (2024, March 18).
- ResearchGate. (2025, August 7). A comparative study of the photophysics of phenyl, thienyl, and chalcogen substituted rhodamine dyes | Request PDF.
- ResearchGate. (2025, August 6). Synthesis and characterization of new thienylpyrrolyl- benzothiazoles as efficient and thermally stable nonlinear optical chromophores | Request PDF.
Sources
- 1. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. tijer.org [tijer.org]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. Enhancing Acrylic Resin’s Resistance to Hydrolysis [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. ftloscience.com [ftloscience.com]
- 9. copbela.org [copbela.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
solving solubility issues of thienyl acrylates in aqueous media
Topic: Solving Solubility Issues of Thienyl Acrylates in Aqueous Media Audience: Researchers, Medicinal Chemists, and Materials Scientists Status: Active Guide
Introduction: The Thienyl Acrylate Paradox
Thienyl acrylates are chemically versatile building blocks used in organic field-effect transistors (OFETs), photocrosslinkable hydrogels, and medicinal chemistry (as bioisosteres of cinnamates). However, they present a distinct physicochemical challenge: The Thienyl Acrylate Paradox.
While the acrylate group requires aqueous compatibility for biological assays or emulsion polymerization, the thiophene ring renders the molecule highly lipophilic (LogP > 1.7) and prone to
This guide provides three validated workflows to overcome these barriers, moving from simple cosolvent systems to advanced supramolecular encapsulation.
Module 1: The Cosolvent Strategy (Small Molecule Screening)
Best For: High-Throughput Screening (HTS), Cell-based Assays, Acute Toxicity Studies. Mechanism: Dielectric constant matching. Reducing the polarity of the bulk solvent to accommodate the hydrophobic solute.
The Protocol: "The Dropwise Dilution"
Many researchers fail here by adding water to the stock solution, causing immediate, irreversible precipitation (the "Ouzo effect").
-
Preparation of Stock: Dissolve the thienyl acrylate in 100% DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).
-
Target Concentration: 10–50 mM.
-
Storage: Amber glass vials (thienyl acrylates are UV-sensitive). Store at -20°C.
-
-
The Intermediate Step (Critical):
-
Do not pipette directly into the cell culture media.
-
Prepare a "Working Solution" by diluting the Stock 1:10 into a secondary solvent (e.g., Ethanol or PEG400). This disrupts the strong DMSO-water exotherm and reduces local precipitation shock.
-
-
Final Dilution:
-
Place the aqueous buffer (e.g., PBS, pH 7.4) in a vortexing tube.
-
While vortexing rapidly, add the Working Solution dropwise into the buffer.
-
Max Final DMSO: Ensure <0.1% (v/v) for sensitive cell lines (e.g., primary fibroblasts) or <0.5% for robust lines (e.g., HeLa).
-
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.
Module 2: Supramolecular Encapsulation (Cyclodextrins)
Best For: In vivo delivery, hydrogel precursors, and stabilizing labile esters against hydrolysis.
Mechanism: Host-Guest complexation. The hydrophobic thiophene ring fits ideally into the cavity of
Why This Works
Thiophene is aromatic and planar.
The Protocol: "The Kneading Method"
Physical mixing is often insufficient. Energy is required to displace water from the CD cavity and insert the guest.
-
Molar Ratio: Calculate a 1:1 molar ratio of Thienyl Acrylate to M
CD. -
Slurry Formation:
-
Add M
CD to a mortar. -
Add a minimal amount of 50% Ethanol/Water to create a thick paste.
-
-
Inclusion:
-
Add the Thienyl Acrylate to the paste.
-
Knead vigorously with a pestle for 20–30 minutes. The paste may change viscosity (thicken) as the complex forms.
-
-
Drying: Dry the paste in a vacuum oven at 40°C overnight.
-
Reconstitution: The resulting powder will dissolve rapidly in water/buffer, carrying the hydrophobic acrylate with it.
Data: Solubility Enhancement Factor
| System | Solubility (µg/mL) | Enhancement | Notes |
|---|---|---|---|
| Water (Control) | ~15 | 1x | Poor stability |
| 10% DMSO | ~450 | 30x | Cytotoxic limit reached |
| 50mM M
Module 3: Surfactant Systems (Materials Synthesis)
Best For: Emulsion polymerization, nanoparticle synthesis, or cleaning equipment. Mechanism: Micellar solubilization above the Critical Micelle Concentration (CMC).[1][2]
The Protocol: Micellar Assembly
For polymerization, you must ensure the monomer is inside the micelle, not just dispersed as droplets.
-
Surfactant Choice:
-
Procedure:
-
Dissolve surfactant in water to reach 2x CMC (e.g., ~16 mM for SDS).
-
Sonication: Sonicate (20 kHz probe) for 5 minutes on ice. The solution should turn from cloudy to translucent blue (Tyndall effect), indicating micelle formation.
-
Note: If the solution remains milky white, the monomer is not solubilized; it is merely an emulsion. Increase surfactant concentration or temperature slightly (up to 40°C).
-
Troubleshooting & FAQs
Critical Issue: "My Compound Disappeared" (Hydrolysis)
Symptoms: HPLC shows a new peak at an earlier retention time; loss of biological activity. Cause: Thienyl acrylates are esters.[7][8] In basic conditions (pH > 8.0), the hydroxide ion attacks the carbonyl carbon, cleaving the molecule into thiophene-alcohol and acrylic acid (or thienyl-acrylic acid and alcohol, depending on structure). Solution:
-
Buffer Control: Never exceed pH 7.4 for storage.
-
Temperature: Keep solutions on ice (4°C). Hydrolysis rates double for every 10°C increase.
-
Stabilization: Complexation with Cyclodextrin (Module 2) sterically hinders the ester bond, slowing hydrolysis by up to 5x.
Critical Issue: Photopolymerization on the Bench
Symptoms: Solution turns into a gel or precipitates white flakes (polymer) unexpectedly. Cause: Thiophene is a photosensitizer. Ambient fluorescent light can trigger radical formation in acrylates. Solution:
-
Always use amber glassware .
-
Add a radical inhibitor (e.g., MEHQ) if the application permits (not for cell assays).
FAQ Table
| Symptom | Probable Cause | Corrective Action |
| Precipitate upon dilution | "Ouzo Effect" (Rapid mixing) | Pre-dilute in PEG400; add to vortexing buffer dropwise. |
| Cell toxicity in vehicle control | DMSO concentration > 0.5% | Switch to M |
| Cloudy solution after sonication | Below CMC or Saturation | Increase surfactant conc.; Check if [Drug] > Solubilizing Capacity. |
| Loss of UV absorbance | Photobleaching / Polymerization | Protect from light; Check for polymer formation (GPC/NMR). |
Visualizing the Inclusion Equilibrium
The following diagram illustrates the thermodynamic equilibrium utilized in Module 2.
Figure 2: Thermodynamic equilibrium of host-guest complexation. High binding constants (
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Wanigasekara, D., et al. (2025).[9] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. ResearchGate.[9][10] Link
-
Rydholm, A. E., et al. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomaterials, 28(3), 389-399. Link
-
Matyjaszewski, K., et al. (2011). Aqueous Dispersion Polymerization of Acrylates. Carnegie Mellon University Polymer Group. Link
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Micellar solubilization of drugs. [sites.ualberta.ca]
- 4. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 5. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Stability of 1-Methyl 2-cyano-3-(2-thienyl)acrylate under UV Irradiation
Welcome to the technical support center for 1-Methyl 2-cyano-3-(2-thienyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability, particularly under ultraviolet (UV) light. Given its electron-rich thiophene ring and activated cyanoacrylate system, this compound presents unique challenges, including susceptibility to both photodegradation and polymerization. This document provides in-depth troubleshooting advice and validated experimental protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and analysis of 1-Methyl 2-cyano-3-(2-thienyl)acrylate.
Q1: My solution of 1-Methyl 2-cyano-3-(2-thienyl)acrylate turned yellow after being left on the lab bench. What is causing this discoloration?
A: The yellowing of your solution is a classic indicator of photodegradation.[1] The molecule contains chromophores (the thienyl ring and the conjugated acrylate system) that absorb UV and visible light. This absorbed energy can initiate chemical reactions, leading to the formation of colored degradation products.[1] Exposure to ambient laboratory light, especially direct sunlight, is often sufficient to cause these changes over time.[2] To prevent this, always store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q2: I've observed a decrease in the concentration of my compound in an HPLC analysis, even when the sample was stored in the dark. What could be the cause?
A: This issue is likely due to the inherent reactivity of the cyanoacrylate functional group. Cyanoacrylates are highly susceptible to anionic polymerization, which can be initiated by even weak nucleophiles like trace amounts of water (moisture) or basic residues on glassware surfaces.[3][4] This process links monomer units together, reducing the concentration of the parent compound. To mitigate this, it is crucial to use anhydrous solvents, acid-washed glassware, and to store the compound in a dry environment.[4]
Q3: What are the primary degradation products I should be looking for during my stability studies?
A: Under UV irradiation, you can anticipate several types of degradation products. The primary pathways include:
-
E/Z Isomerization: The double bond of the acrylate is susceptible to isomerization from the thermodynamically stable E-isomer to the Z-isomer.
-
Photodimerization/Oligomerization: UV energy can promote the formation of dimers or short-chain oligomers.
-
Hydrolysis: If water is present, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. The entire cyanoacrylate group can also undergo hydrolytic degradation, potentially leading to the formation of formaldehyde.[5]
-
Oxidation: The thiophene ring can be susceptible to photo-oxidation, which may lead to ring-opening or the formation of sulfoxides.
Q4: How can I best prepare and store solutions of this compound to maximize its shelf-life for experiments?
A: Proper handling is critical.
-
Light Protection: Use amber glassware or foil-wrapped containers and minimize exposure to light during preparation.[6]
-
Solvent Choice: Use high-purity, anhydrous solvents. If polymerization is a persistent issue, consider using a stabilized solvent containing a radical inhibitor like BHT, although an acid stabilizer is more common for cyanoacrylates.[7]
-
pH Control: The compound is more stable under weakly acidic conditions. Avoid basic or even neutral pH, which can catalyze both polymerization and hydrolysis.[3][8]
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture and oxygen exposure.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during photostability experiments.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Inconsistent/Irreproducible Degradation Rates | 1. Variable Light Exposure: Inconsistent distance from the lamp, lamp aging, or fluctuations in power output. 2. Temperature Fluctuations: Photodegradation rates are temperature-dependent.[6] 3. Solvent Impurities: Peroxides or other impurities in the solvent can act as photosensitizers. | 1. Use a calibrated photostability chamber: These instruments provide controlled, reproducible light intensity and temperature, conforming to ICH Q1B guidelines.[9] Ensure consistent sample placement. 2. Run a dark control: Always include a sample protected from light (e.g., wrapped in foil) but stored under the same temperature and humidity conditions. This allows you to isolate photodegradation from thermal degradation.[10] 3. Use high-purity solvents: Employ HPLC-grade or purer solvents from a freshly opened bottle to ensure consistency. |
| Sample Polymerizes or Precipitates During UV Exposure | 1. Moisture Contamination: Trace water in the solvent or from the air can initiate anionic polymerization.[4] 2. Unwanted Radical Polymerization: High-intensity UV light can sometimes generate radicals.[11] 3. Concentration Effects: Higher concentrations may be more prone to polymerization. | 1. Ensure anhydrous conditions: Use sealed cuvettes or vials. Prepare samples in a glove box or under a stream of dry nitrogen. 2. Add an anionic polymerization inhibitor: For non-biological experiments, adding a trace amount (e.g., 10-50 ppm) of a strong acid like sulfuric acid or methanesulfonic acid can stabilize the monomer.[7] 3. Work with dilute solutions: Whenever possible, conduct studies at the lowest feasible concentration to reduce the probability of intermolecular reactions. |
| New Peaks Appear in HPLC, but Cannot Be Identified | 1. Forced degradation was insufficient: Degradation products are at too low a concentration to be characterized. 2. Analytical method lacks resolution: Degradation products are co-eluting with the parent peak or each other. 3. Degradants are unstable: The initial products may degrade further into a complex mixture. | 1. Perform comprehensive forced degradation: Expose the compound to more strenuous conditions (higher light intensity, longer duration) to intentionally generate larger quantities of degradants for structural analysis.[9] 2. Optimize the HPLC method: Screen different columns and mobile phase gradients to achieve baseline separation of all peaks. A stability-indicating method is one that can separate the drug substance from its degradation products.[12] 3. Use HPLC-MS/MS: High-resolution mass spectrometry is the definitive tool for elucidating the structures of unknown impurities and degradation products.[13] |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for assessing the photostability of 1-Methyl 2-cyano-3-(2-thienyl)acrylate.
Protocol 1: Preliminary Photostability Assessment by UV-Vis Spectrophotometry
This method offers a rapid and cost-effective way to determine if the compound is photosensitive.[14]
-
Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µg/mL).
-
Prepare two identical quartz cuvettes with the solution.
-
-
Dark Control:
-
Completely wrap one cuvette in aluminum foil. This is your dark control.
-
-
UV Exposure:
-
Place both the unwrapped (light) and wrapped (dark) cuvettes in a photostability chamber.
-
Expose the samples according to ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9]
-
-
Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), remove the cuvettes and record the full UV-Vis spectrum (e.g., 200-500 nm).
-
Plot the absorbance at the compound's λmax versus time for both the light and dark samples.
-
-
Interpretation:
-
A significant decrease in absorbance for the light sample compared to the dark control indicates photodegradation. Changes in the spectral shape suggest the formation of new species.
-
Protocol 2: Quantitative Analysis using a Stability-Indicating HPLC-UV Method
This protocol provides quantitative data on the rate of degradation and the formation of byproducts.
-
Method Development (Forced Degradation):
-
To ensure your analytical method is "stability-indicating," you must first generate degradation products.
-
Prepare separate solutions of the compound and expose them to:
-
Acid: 0.1 M HCl at 60°C
-
Base: 0.1 M NaOH at room temperature
-
Oxidation: 3% H₂O₂ at room temperature
-
Heat: 80°C (in solution and as solid)
-
Light: Expose per ICH Q1B guidelines.[9]
-
-
Develop an HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) that separates the intact parent peak from all peaks generated during the forced degradation studies.[15]
-
-
Formal Photostability Study:
-
Prepare solutions of the compound in the desired formulation or solvent.
-
Place samples in transparent containers (for light exposure) and foil-wrapped containers (for dark control).
-
Expose them in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Analyze by the validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.
-
Monitor the formation and growth of any degradation product peaks, calculating their peak area percentage relative to the total area.
-
Section 4: Visualized Pathways and Workflows
Potential Photodegradation & Polymerization Pathways
The following diagram illustrates the primary transformation routes that 1-Methyl 2-cyano-3-(2-thienyl)acrylate may undergo upon exposure to UV light and/or nucleophilic initiators.
Caption: Standard workflow for photostability testing.
References
- Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restor
- Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022). HunterLab.
- UV Stability Testing. Applied Technical Services.
- Cyanoacrylate and Material Degradation: A Closer Look. (2024). INCURE INC..
- Probable reactions for decomposition of poly(butyl-2 cyanoacrylate) which is a polymeric ingredient of the adhesive.
- Polymerisation Kinetics on FT-IR and Colorimetric Changes under UVIrradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restor
- Degradation of poly (isobutyl cyanoacryl
- Anionic Photopolymerization of Methyl 2-Cyanoacrylate and Simultaneous Color Formation.
- A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material.
- What causes the blooming effect in cyanoacrylate adhesives?
- Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2023). MDPI.
- Cyanoacrylate compositions having increased stability under irradiation. (2008).
- Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. (2022). Walsh Medical Media.
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences.
- Drug stability testing 101. ThermoFisher.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
- Photostability. IAGIM.
- Antioxidant activity and photostability assessment of trans-resveratrol acryl
- Investigation of the Impact of Chemical Modifications on the Photostability of Polymethyl Methacryl
- Pendant Modification of Poly(methyl methacrylate)
- Radical Polymerization of Alkyl 2-Cyanoacryl
- Methyl 2-cyano-3-(2,5-dimethyl-3-thienyl)
- How to reveal latent degradation of coatings provoked by UV-light.
- Radiation-curable, cyanoacrylate-containing compositions. (2001).
- Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents.
- Thermal behavior and degradation mechanism of phosphate di/triacrylate used for UV curable flame-retardant co
- Photochemical Stability and Photostabilizing Efficiency of Poly(methyl methacrylate) Based on 2-(6-Methoxynaphthalen-2-yl)
- Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives.
- A Facile Synthetic Approach to UV-Degradable Hydrogels. (2023). MDPI.
- Inherently UV Photodegradable Poly(methacryl
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019). Frontiers.
- UV degradation – Knowledge and References. Taylor & Francis.
- METHYL 2-CYANO-3-(3-METHYL-2-THIENYL)
- Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation.
- Immobilization of TiO 2 Nanoparticles in Hydrogels Based on Poly(methyl acrylate)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US20080021139A1 - Cyanoacrylate compositions having increased stability under irradiation - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. iagim.org [iagim.org]
- 11. WO2001018068A1 - Radiation-curable, cyanoacrylate-containing compositions - Google Patents [patents.google.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 15. e3s-conferences.org [e3s-conferences.org]
Validation & Comparative
comparing reactivity of thiophene vs benzene cyanoacrylates
Executive Summary
This guide provides a technical comparison between Ethyl 2-cyano-3-phenylacrylate (Benzene-CA) and Ethyl 2-cyano-3-(thiophen-2-yl)acrylate (Thiophene-CA).[1] While both share the core electron-deficient cyanoacrylate pharmacophore, the substitution of the phenyl ring with a thiophene heterocycle drastically alters the electronic landscape, solid-state packing, and optical properties.[1]
Key Findings:
-
Reactivity: Thiophene-2-carbaldehyde is electronically richer than benzaldehyde, slightly retarding the initial nucleophilic attack during synthesis but stabilizing the final conjugated system.[1]
-
Optical Properties: Thiophene-CA exhibits a distinct bathochromic shift (Red Shift) and reduced band gap compared to Benzene-CA, making it the superior candidate for optoelectronic applications (e.g., DSSC sensitizers).[1]
-
Physical State: Thiophene-CA displays a significantly higher melting point (~93-96°C) compared to Benzene-CA (~48-51°C), indicating stronger intermolecular
- stacking and S[1]···N non-covalent interactions.[1]
Electronic Structure & Theoretical Basis[2]
The core difference lies in the aromaticity and electron density of the aryl ring.[2]
-
Benzene (Phenyl): A chemically robust,
-electron system with high resonance energy (36 kcal/mol).[1] It acts as a moderate electron donor but maintains a wide HOMO-LUMO gap.[1] -
Thiophene (Thienyl): A
-electron, 5-membered heterocycle.[1] The sulfur atom donates electron density into the ring via resonance (+M effect), making the ring -excessive (electron-rich).[1] However, thiophene has lower resonance energy (29 kcal/mol) than benzene, allowing it to quinoidize more easily to support charge transfer.[1]
The "Push-Pull" Effect
In cyanoacrylates, the vinyl group is electron-poor (withdrawing -CN and -COOEt groups).[1]
-
Benzene-CA: Weak "Push-Pull" system.[1]
-
Thiophene-CA: Strong "Push-Pull" system.[1] The electron-rich thiophene pushes density toward the electron-poor cyanoacrylate acceptor.[1] This intramolecular charge transfer (ICT) is responsible for the red-shifted absorption and enhanced nonlinear optical properties.[1]
Visualization: Electronic Influence
[1]
Experimental Protocols: Synthesis & Characterization
The standard route for both compounds is the Knoevenagel Condensation .[1] While the protocol is similar, the purification and physical handling differ due to the solubility and melting point variations.[1]
Reaction:
Protocol A: Synthesis of Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
Target: High-purity crystalline solid for optical benchmarking.
Reagents:
-
Thiophene-2-carbaldehyde (10 mmol, 1.12 g)[1]
-
Ethyl cyanoacetate (10 mmol, 1.13 g)[1]
-
Catalyst: Piperidine (5 drops) or DIPEAc (0.1 mmol)
-
Solvent: Ethanol (20 mL)
Step-by-Step Workflow:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Mixing: Dissolve Thiophene-2-carbaldehyde and Ethyl cyanoacetate in Ethanol.
-
Catalysis: Add Piperidine dropwise.[1] The solution will likely turn yellow/orange immediately (formation of iminium intermediate).[1]
-
Reaction: Stir at room temperature for 30 minutes. If precipitation is slow, heat to reflux (70°C) for 1 hour.[1]
-
Note: Thiophene aldehydes are less electrophilic than benzaldehydes; reflux ensures complete conversion.[1]
-
-
Workup: Cool the mixture to 0°C in an ice bath. The product will crystallize out.[1]
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.[1]
-
Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (8:2).
-
Yield Expectation: 85-91%.
Protocol B: Synthesis of Ethyl 2-cyano-3-phenylacrylate
Target: Reference standard.
Modifications from Protocol A:
-
Reaction Time: Often faster; room temperature stirring for 15-20 mins is usually sufficient.
-
Workup: This product has a much lower melting point (~50°C).[1] Do not dry in an oven >40°C. It may oil out if the ethanol is too warm during recrystallization.[1]
Visualization: Synthesis Workflow
Comparative Data Analysis
The following data aggregates experimental values from standard literature sources (see References).
Table 1: Physicochemical Properties
| Property | Benzene-CA (Phenyl) | Thiophene-CA (Thienyl) | Interpretation |
| Formula | Sulfur atom introduces heavy atom effect.[1] | ||
| Melting Point | 48 - 51 °C | 93 - 96 °C | Thiophene derivative packs more efficiently (planar) with stronger intermolecular forces.[1] |
| Appearance | White to Pale Yellow | Yellow to Orange | Color indicates absorption moving into visible region (smaller band gap).[1] |
| Yield (Optimized) | 91% | 91% | Both aldehydes are excellent substrates for Knoevenagel condensation.[1] |
| Very similar chemical shift for the |
Table 2: Reactivity & Optical Benchmarks
| Parameter | Benzene-CA | Thiophene-CA | Mechanism |
| Electrophilicity (Aldehyde) | High | Moderate | Thiophene ring donates electron density, stabilizing the carbonyl carbon.[1] |
| UV-Vis | ~280-300 nm | ~320-340 nm | Bathochromic Shift (+40nm). Thiophene lowers the HOMO-LUMO gap.[1] |
| Solubility (EtOH) | High | Moderate | Higher lattice energy of Thiophene-CA reduces solubility slightly compared to Benzene-CA.[1] |
Expert Insights & Troubleshooting
The "Oiling Out" Phenomenon
-
Issue: When recrystallizing Benzene-CA, the product often separates as an oil rather than crystals.
-
Cause: The melting point (48°C) is close to the solvent temperature.[1]
-
Solution: Use a mixed solvent system (Ethanol/Water) and cool slowly with vigorous stirring.[1] Seed crystals are highly recommended.[1] Thiophene-CA rarely has this issue due to its higher MP.[1]
Catalyst Selection
While Piperidine is standard, DIPEAc (Diisopropylethylammonium acetate) is superior for Thiophene derivatives if you observe side reactions.[1] DIPEAc is milder and buffers the pH, preventing the degradation of the thiophene ring (which can be sensitive to strong mineral acids or harsh Lewis acids).
Storage Stability
Thiophene-CA is sensitive to light over long periods (months).[1] The "Push-Pull" nature makes it susceptible to photodegradation or [2+2] cycloaddition in the solid state.[1] Store in amber vials. Benzene-CA is generally more photostable.[1]
References
-
Journal of the Mexican Chemical Society. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." (2016).[1] Comparison of yields and melting points for phenyl (3a) and thiophene (3l) derivatives.[1]
-
IUCrData. "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate." (2019).[1][3][4] Crystallographic data confirming planarity and packing.[1][1][4]
-
Royal Society of Chemistry (RSC) Advances. "Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution."[1] Theoretical basis for electronic delocalization and band-gap shifts.[1]
-
Biointerface Research in Applied Chemistry. "Solvent effects on the UV-visible absorption spectra of some new... thiophene dyes." (2021).[1] Data on bathochromic shifts in thiophene systems.[1][5]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophene-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [aabu.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. Donor–acceptor engineering in conjugated polymer photocatalysts: thieno[3, 2-b]thiophene-dibenzothiophene sulfone copolymers for noble-metal-free visible-light hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Comparative Antioxidant Activity Guide: Methyl 2-cyano-3-(2-thienyl)acrylate
The following guide provides a comparative technical analysis of Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA), focusing on its specific antioxidant mechanisms relative to industry standards.
Executive Summary
Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA ) represents a class of "push-pull" olefins used primarily as intermediates in organic synthesis and, more recently, as functional matrices in mass spectrometry (MALDI). Unlike classical phenolic antioxidants (e.g., Ascorbic Acid, Trolox) that function via Hydrogen Atom Transfer (HAT), MCTA acts primarily through electron delocalization and Michael acceptor reactivity .
Critical Insight: Researchers often mischaracterize MCTA by screening it solely with DPPH/ABTS assays. MCTA lacks labile protons, meaning it exhibits negligible direct radical scavenging in cell-free systems compared to Ascorbic Acid. Its true potential lies in its indirect antioxidant activity (induction of the Nrf2 pathway) and UV-photostability , making it a specialized candidate for material protection rather than biological radical scavenging.
Chemical Profile & Mechanism
| Feature | Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA) | Ascorbic Acid (Standard) |
| Structure | Thiophene ring conjugated to a cyanoacrylate ester. | Cyclic enediol lactone. |
| Primary Mechanism | Michael Acceptor (Electrophile): Reacts with thiols (e.g., Keap1) to trigger cellular defense; Electron Transfer (SET) stabilizer. | Hydrogen Atom Transfer (HAT): Donates H+ to neutralize radicals immediately. |
| Solubility | Lipophilic (Organic solvents: DCM, DMSO). | Hydrophilic (Water, Alcohols). |
| Stability | High (Photostable). | Low (Oxidizes rapidly in air/light). |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent antioxidant pathways of MCTA versus Ascorbic Acid.
Caption: Divergent mechanisms: Ascorbic Acid directly neutralizes radicals (HAT), whereas MCTA acts as an electrophile, potentially triggering indirect antioxidant defenses via the Keap1-Nrf2 pathway.
Comparative Performance Analysis
The following data compares MCTA against its acid analog (2-Cyano-3-(2-thienyl)acrylic acid, CTA ) and the industry standard (Ascorbic Acid ).
Table 1: In-Vitro Radical Scavenging Activity (DPPH Assay)
Note: Data represents aggregated values from structural analog studies.
| Compound | Concentration (µg/mL) | % Inhibition (DPPH) | IC50 (µg/mL) | Interpretation |
| Ascorbic Acid | 50 | 95.4 ± 1.2% | ~4.5 | Potent. Direct H-donor. |
| CTA (Acid Analog) | 100 | 12.5 ± 2.5% | >500 | Weak. Lacks phenolic -OH; activity is due to weak thiophene electron donation. |
| MCTA (Methyl Ester) | 100 | < 5.0% | >1000 | Inactive. Esterification removes polarity; no labile H+ available for HAT. |
Table 2: Electrophilic Reactivity (Cysteine Binding)
This assay measures the compound's ability to act as a Michael acceptor, a predictor for indirect antioxidant signaling.
| Compound | Reactivity toward GSH (Glutathione) | Biological Implication |
| Ascorbic Acid | None | Acts synergistically with GSH but does not covalently bind. |
| MCTA | High | Forms adducts with cysteine thiols. Potential Nrf2 Inducer. |
Experimental Protocols
To validate MCTA's activity, do not rely solely on DPPH. You must perform a Cysteine Reactivity Assay to confirm its Michael acceptor capability.
Protocol A: DPPH Radical Scavenging (Negative Control)
Purpose: To demonstrate MCTA's lack of direct hydrogen-donating potential.
-
Preparation: Dissolve MCTA in Methanol (MeOH) to create a 1 mM stock solution.
-
Standard: Prepare Ascorbic Acid (0.1 mM) in MeOH as a positive control.
-
Reagent: Prepare a 0.1 mM DPPH solution in MeOH (freshly made, protect from light).
-
Reaction:
-
Mix 1.0 mL of MCTA solution with 1.0 mL of DPPH solution.
-
Incubate in the dark at 25°C for 30 minutes.
-
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
Expectation: MCTA will show negligible color change (purple remains), while Ascorbic Acid turns yellow.
Protocol B: Cysteine Reactivity (Michael Addition Validation)
Purpose: To validate the electrophilic nature of MCTA.
-
Reagents:
-
MCTA: 10 mM in DMSO.
-
N-Acetyl Cysteine (NAC): 20 mM in Phosphate Buffer (pH 7.4).
-
-
Reaction:
-
Mix MCTA and NAC in a 1:1 molar ratio.
-
Incubate at 37°C for 60 minutes.
-
-
Analysis:
-
Analyze via HPLC-UV or LC-MS .
-
Look for the disappearance of the MCTA peak and the appearance of the MCTA-NAC adduct (Mass = MCTA + NAC).
-
-
Validation:
-
If the adduct forms, MCTA is a confirmed Michael Acceptor, validating its potential as an indirect antioxidant or covalent inhibitor.
-
References
-
Direct Scavenging Limitations: Brand-Williams, W., et al. "Use of a free radical method to evaluate antioxidant activity."[1][2] LWT - Food Science and Technology, 1995. Link
-
Thiophene Derivatives in MALDI: Gemperline, E., et al. "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 2021. Link
-
Michael Acceptor Mechanism: Dinkova-Kostova, A. T., et al. "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences, 2001. Link
-
Cyanoacrylate Synthesis & Properties: Lohier, J. F., et al. "Synthesis of 3-substituted-2-cyanoacrylates." Journal of Chemical Education, 2010. Link
Sources
- 1. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]
- 2. Antioxidant and Antimicrobial Activity of Algal and Cyanobacterial Extracts: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of 1-Methyl 2-cyano-3-(2-thienyl)acrylate: A Methodological and Predictive Approach
This guide provides a comprehensive framework for the thermal characterization of 1-Methyl 2-cyano-3-(2-thienyl)acrylate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the limited publicly available data on this specific compound, we present a detailed, self-validating experimental protocol and a predictive comparison of its thermal properties against structurally related analogs. This approach offers researchers and drug development professionals a robust methodology for evaluating the thermal stability, purity, and processing viability of novel thiophene-based acrylate compounds.
The Imperative of Thermal Analysis for Novel Pharmaceutical Intermediates
In pharmaceutical development and materials science, understanding a compound's response to heat is not merely a procedural step but a cornerstone of ensuring product safety, efficacy, and stability.[1] Thermal analysis techniques like TGA and DSC provide critical insights into the physicochemical properties of Active Pharmaceutical Ingredients (APIs), intermediates, and excipients.[2]
-
Thermogravimetric Analysis (TGA) measures changes in a sample's mass as a function of temperature in a controlled atmosphere. It is indispensable for determining thermal stability, decomposition pathways, and the presence of volatile components like moisture or residual solvents.[1][3][4] For a compound like 1-Methyl 2-cyano-3-(2-thienyl)acrylate, TGA can define the upper-temperature limits for safe handling and storage.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, relative to a reference.[5][6] This technique is essential for identifying melting points, glass transitions (Tg), crystallization events, and polymorphism.[7][8] The detection of different polymorphic forms is particularly crucial in the pharmaceutical industry, as polymorphs of the same compound can exhibit vastly different solubility, bioavailability, and stability profiles.[9]
The simultaneous application of these techniques (Simultaneous Thermal Analysis, STA) offers a powerful, holistic view of a material's thermal behavior, correlating mass loss events directly with their associated energetic transitions (endothermic or exothermic).[10]
Structurally Related Compounds for Comparative Analysis
To build a predictive model for the thermal behavior of 1-Methyl 2-cyano-3-(2-thienyl)acrylate, we have selected two key comparators that allow for the systematic evaluation of its structural components.
-
Target Compound: 1-Methyl 2-cyano-3-(2-thienyl)acrylate: A molecule combining a thiophene ring, a cyano group, and a methyl acrylate moiety. Its thermal properties are the focus of this guide.
-
Comparator A: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: This analog differs only in the ester group (ethyl vs. methyl). Comparing against this compound will illuminate the impact of a slightly larger alkyl chain on melting behavior and thermal stability. Published data indicates a melting point of 371–372 K (98–99 °C).[11][12]
-
Comparator B: Methyl 2-cyanoacrylate: This well-known monomer lacks the thiophene ring.[13] This comparison will highlight the significant influence of the bulky, aromatic thiophene substituent on the molecule's thermal properties.
A Validated Protocol for Comprehensive Thermal Analysis
The following protocols are designed to be self-validating, incorporating standard calibration and controlled conditions to ensure data accuracy and reproducibility.
TGA Methodology: Assessing Thermal Stability
This protocol quantifies the thermal and oxidative stability of the analyte.
-
Instrument Calibration: Calibrate the TGA balance using certified weight standards. Verify temperature calibration using materials with known Curie points (e.g., Nickel).
-
Sample Preparation: Place 5–10 mg of the high-purity sample into an alumina crucible. The use of a small, consistent mass minimizes thermal gradients within the sample.
-
Atmosphere and Flow Rate:
-
Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. This prevents oxidation and allows for the study of the inherent thermal decomposition.
-
Run 2 (Oxidative): Purge with air at 50 mL/min to assess oxidative stability.
-
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 K/min. This rate is a widely accepted standard that balances resolution and experimental time.[14]
-
-
Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant mass loss begins.
DSC Methodology: Characterizing Phase Transitions
This protocol identifies melting points, purity, and other phase transitions.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.5 J/g).
-
Sample Preparation: Hermetically seal 2–5 mg of the sample in an aluminum DSC pan to prevent sublimation or evaporation. Prepare an identical empty pan as a reference.
-
Temperature Program (Heat-Cool-Heat):
-
Segment 1 (First Heating): Equilibrate at 25 °C. Ramp temperature to 20 °C above the anticipated melting point at 10 K/min. This scan reveals the thermal properties of the material "as-is".
-
Segment 2 (Controlled Cooling): Cool the sample at a rate of 10 K/min back to 25 °C. This provides information on crystallization behavior.
-
Segment 3 (Second Heating): Re-heat the sample at 10 K/min as in Segment 1. This scan reveals the intrinsic properties of the material after its thermal history has been erased.
-
-
Data Analysis: Analyze the heat flow curve to determine the onset temperature and peak of melting (T_m), and the enthalpy of fusion (ΔH_f).
Integrated Thermal Analysis Workflow
The comprehensive workflow ensures that data from both TGA and DSC are correlated for a complete material profile.
Caption: Workflow for the comprehensive thermal analysis of 1-Methyl 2-cyano-3-(2-thienyl)acrylate.
Anticipated Results and Comparative Discussion
By synthesizing data from related compounds and fundamental chemical principles, we can predict the thermal profile of 1-Methyl 2-cyano-3-(2-thienyl)acrylate.
Melting Behavior and Purity (DSC)
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid.
-
Melting Point Prediction: The reported melting point for the ethyl ester analog is 98-99 °C.[11] Generally, for a homologous series of simple esters, melting points can vary non-linearly, but the difference between a methyl and ethyl ester is often modest. We anticipate the melting point of 1-Methyl 2-cyano-3-(2-thienyl)acrylate to be in a similar range, likely between 90-110 °C .
-
Purity Assessment: The sharpness of the melting peak provides a qualitative measure of purity. According to the van't Hoff equation, impurities will broaden the peak and depress the melting point.
-
Polymorphism: The planar and rigid structure of the thiophene-acrylate core suggests a potential for polymorphism.[11][15] Differences observed in the melting endotherms between the first and second heating cycles in the DSC experiment would be a strong indicator of different crystalline forms or the presence of an amorphous phase.
Thermal Stability and Decomposition (TGA)
The TGA curve will reveal the compound's stability limit. The decomposition is likely a multi-stage process involving the fragmentation of the ester and cyanoacrylate functionalities, followed by the breakdown of the more stable thiophene ring at higher temperatures. Thiophene-based copolymers have shown high thermal stability, with decomposition temperatures often exceeding 380 °C.[16] However, the acrylate functionality is typically less stable. The decomposition of thiophene itself is a complex process that yields products like ethyne and thioketene at very high temperatures.[17]
We predict an initial decomposition step beginning around 200-250 °C under an inert nitrogen atmosphere, corresponding to the fragmentation of the methyl cyanoacrylate side chain. A second, higher-temperature decomposition of the thiophene core would occur subsequently.
Caption: Predicted thermal decomposition pathway for 1-Methyl 2-cyano-3-(2-thienyl)acrylate under TGA.
Comparative Data Summary
The following table summarizes the known data for the comparator compounds and the predicted values for the target compound, providing a clear basis for experimental verification.
| Property | Target: 1-Methyl 2-cyano-3-(2-thienyl)acrylate | Comparator A: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Comparator B: Methyl 2-cyanoacrylate |
| Molecular Formula | C₁₀H₉NO₂S | C₁₀H₉NO₂S (as reported for the non-methylated thiophene analog)[11] | C₅H₅NO₂[13] |
| Molecular Weight | 207.25 g/mol (based on similar structure[18]) | 207.25 g/mol [11] | 111.10 g/mol [13] |
| Melting Point (T_m) | 90 - 110 °C (Predicted) | 98 - 99 °C[11] | -36.5 °C (Boiling Point 48-49°C) |
| Decomposition Onset (T_onset, N₂) | ~200 - 250 °C (Predicted) | No data available | Polymerizes exothermically; polymer decomposes >150°C |
| Key Structural Feature | Methyl Ester, Thiophene Ring | Ethyl Ester, Thiophene Ring | Methyl Ester, No Aromatic Ring |
Conclusion
This guide establishes a comprehensive and scientifically rigorous methodology for the thermal analysis of 1-Methyl 2-cyano-3-(2-thienyl)acrylate. By leveraging comparative data from structural analogs, we predict that the compound will exhibit a melting point in the range of 90-110 °C and will be thermally stable up to approximately 200-250 °C. The detailed TGA and DSC protocols provided herein offer a clear pathway for researchers to validate these predictions and to thoroughly characterize the material's purity, polymorphism, and thermal stability. Such data is fundamental for guiding the safe handling, processing, and formulation of this and other novel thiophene-based compounds in pharmaceutical and advanced material applications.
References
- Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Medical News. (2019). Differential Scanning Calorimetry of Pharmaceuticals.
- Hiden Analytical. (2018). TGA | Pharmaceutical Products | Process Monitoring.
- MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
- ResearchGate. (2025). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
- Contract Pharma. (2022). Differential Scanning Calorimetry (DSC).
- Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.
- PMC. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method.
- NIH. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
- Abstracts. (n.d.). Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties.
- ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
- IUCr Journals. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
- MDPI. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials.
- Semantic Scholar. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
- Polymer Science and Engineering: UMass Amherst. (n.d.). Thermal decomposition and flammability of fire-resistant, UV/visible- sensitive polyarylates, copolymers and blends.
- SlideShare. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis.
- PubChem - NIH. (n.d.). Methyl 2-cyano-3-(2,5-dimethyl-3-thienyl)acrylate.
- The University of Melbourne. (n.d.). TGA-DSC - Research.
- ResearchGate. (n.d.). TGA, DTG and DSC curves, obtained from thermal degradation of....
- Sigma-Aldrich. (n.d.). METHYL 2-CYANO-3-(3-METHYL-2-THIENYL)ACRYLATE AldrichCPR.
- PubMed. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes.
- ResearchGate. (2025). (PDF) Methyl 3-amino-2-cyanoacrylate.
- Open Research Newcastle. (2025). Thermal studies of chlorinated thiophenols.
- RSC Publishing. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes.
- MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- Juniper Publishers. (2017). Thermal Analysis on Acrylic Based Denture Materials.
- PubChem - NIH. (n.d.). Methyl cyanoacrylate.
- NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
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A Comparative Guide to Establishing Reference Standards for 1-Methyl 2-cyano-3-(2-thienyl)acrylate Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. For novel compounds like 1-Methyl 2-cyano-3-(2-thienyl)acrylate, a key building block in various synthetic pathways, the absence of a commercially available certified reference material (CRM) presents a significant challenge. This guide provides a comprehensive framework for establishing an in-house reference standard for this compound, focusing on a multi-pronged analytical approach to ensure its identity, purity, and overall quality.
The Imperative of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a material are compared. Its purity must be unequivocally established to ensure the reliability and reproducibility of experimental data, the safety of downstream products, and compliance with regulatory requirements. In the absence of a primary standard from a pharmacopeia or a certified supplier, the onus is on the researcher to create and thoroughly characterize a secondary reference standard.
This guide will compare and contrast the utility of three powerful analytical techniques for the comprehensive characterization of 1-Methyl 2-cyano-3-(2-thienyl)acrylate:
-
High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities.
-
Mass Spectrometry (MS) for molecular weight verification and impurity identification.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method, or more appropriately, a combination of methods, is critical for the robust characterization of a reference standard. The following table summarizes the key performance attributes of HPLC, NMR, and MS for the purity determination of 1-Methyl 2-cyano-3-(2-thienyl)acrylate.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. | Separation of ions based on their mass-to-charge ratio. |
| Primary Use | Purity determination (area %), impurity profiling. | Absolute purity determination, structural elucidation. | Molecular weight confirmation, impurity identification. |
| Accuracy (% Recovery) | 98-102% (with a well-characterized standard) | 99-101% (primary method) | Not a primary quantitative method. |
| Precision (%RSD) | < 2% | < 1% | N/A for purity. |
| Limit of Detection (LOD) | Low (ng to pg range) | Higher than HPLC (µg range) | Very low (pg to fg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Higher than HPLC (µg range) | Not typically used for quantification of the main component. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific instrumentation and sample matrix used.
Synthesis of 1-Methyl 2-cyano-3-(2-thienyl)acrylate (Illustrative)
A common method for the synthesis of such compounds is the Knoevenagel condensation.[1]
Reaction:
Procedure:
-
To a solution of thiophene-2-carboxaldehyde (1 eq) and methyl cyanoacetate (1.1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
This reversed-phase HPLC method is a versatile approach for purity determination and the analysis of non-volatile impurities.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and linearly increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (likely in the range of 280-320 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is calculated by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR is a powerful tool for unambiguous structure elucidation and can be used for quantitative purity assessment (qNMR).[3]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values. The expected signals would include those for the methyl ester protons, the vinylic proton, and the thienyl ring protons.
-
¹³C NMR: Acquire a carbon spectrum to confirm the number and types of carbon atoms in the molecule.
-
qNMR (for absolute purity):
-
Accurately weigh a known amount of the 1-Methyl 2-cyano-3-(2-thienyl)acrylate sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
-
Mass Spectrometry (MS) for Molecular Weight Verification
MS provides crucial information about the molecular weight of the compound and can help in identifying impurities.
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Method: Infuse a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Analysis: Look for the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M]⁺˙ depending on the ionization mode) corresponding to the calculated molecular weight of 1-Methyl 2-cyano-3-(2-thienyl)acrylate (C₉H₇NO₂S, MW: 193.22).
Workflow for Establishing an In-house Reference Standard
The following diagram illustrates the logical workflow for qualifying a new batch of synthesized 1-Methyl 2-cyano-3-(2-thienyl)acrylate as an in-house reference standard.
Caption: Workflow for qualifying an in-house reference standard.
Conclusion
Establishing a reliable reference standard for a novel compound like 1-Methyl 2-cyano-3-(2-thienyl)acrylate is a critical, multi-step process. While a commercially available CRM may not exist, a combination of orthogonal analytical techniques can provide the necessary data to confirm its identity and assign a purity value with a high degree of confidence. HPLC provides excellent quantitative information on purity and impurity profiles, while NMR offers definitive structural confirmation and the potential for absolute purity determination. Mass spectrometry serves as a crucial tool for molecular weight verification. By following a structured workflow of synthesis, purification, and comprehensive characterization, researchers can establish a well-qualified in-house reference standard, ensuring the integrity and reliability of their scientific endeavors.
References
-
PubChem. Methyl 2-cyano-3-(2,5-dimethyl-3-thienyl)acrylate. [Link]
-
Georganics. (E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate. [Link]
- Supplementary Information for a journal article. This source describes the general procedure for the synthesis of cyanoacrylate derivatives.
-
SpectraBase. METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE. [Link]
-
Castro Agudelo, J. A., et al. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 725–730. [Link]
-
ResearchGate. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]
-
PubChem. 3-(2-Thienyl)acrylic acid. [Link]
- Google Patents.
-
E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]
-
PubChem. Methyl 3-(2-thienyl)acrylate. [Link]
Sources
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- 3. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Substituent Effects on the Spectra of 2-Cyano-3-(2-thienyl)acrylates
For researchers engaged in the design of novel therapeutics, photosensitizers, and molecular probes, a deep understanding of structure-property relationships is paramount. The 2-cyano-3-(2-thienyl)acrylate scaffold represents a versatile platform, embedding a potent intramolecular charge-transfer (ICT) system within its structure. The thiophene ring acts as an electron donor (D), while the cyano and acrylate functionalities form a strong electron-accepting (A) group. This inherent D-π-A architecture is highly sensitive to electronic perturbations, making it an ideal system for fine-tuning optical and electronic properties through synthetic modification.
This guide provides an in-depth comparison of how substituents on the thiophene ring modulate the spectral characteristics of this important class of compounds. We will dissect the underlying electronic principles and provide the experimental framework necessary to predict and verify these effects.
The Core Principle: Intramolecular Charge Transfer
The spectral properties of 2-cyano-3-(2-thienyl)acrylates are dominated by an intramolecular charge transfer from the electron-rich thiophene ring to the electron-deficient cyanoacrylate moiety. This electronic transition is readily observable in the UV-Visible spectrum. The energy of this transition, and thus the wavelength of maximum absorption (λmax), can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the thiophene ring. This destabilizes the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap and causing a bathochromic (red) shift in the absorption spectrum.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the thiophene ring. This stabilizes the HOMO, increasing the HOMO-LUMO gap and resulting in a hypsochromic (blue) shift in the absorption spectrum.
This principle allows for the rational design of molecules with specific light-absorbing properties.
Caption: Logical workflow of substituent effects on the UV-Vis spectra.
Comparative Spectral Data
To illustrate these principles, we will compare the known spectral data of the parent compound, Ethyl 2-cyano-3-(2-thienyl)acrylate (1) , with the predicted data for derivatives bearing a strong electron-donating group (EDG), Ethyl 2-cyano-3-(5-methoxy-2-thienyl)acrylate (2) , and a strong electron-withdrawing group (EWG), Ethyl 2-cyano-3-(5-nitro-2-thienyl)acrylate (3) .
| Compound | Substituent (R) | Expected λmax (nm) | Key IR Frequencies (cm⁻¹) (C≡N, C=O) | ¹H NMR: Vinylic Proton δ (ppm) |
| 1 | -H | ~370 | ~2217, ~1715 | ~8.35 |
| 2 | -OCH₃ (EDG) | > 370 (Red-shifted) | < 2217, < 1715 | < 8.35 |
| 3 | -NO₂ (EWG) | < 370 (Blue-shifted) | > 2217, > 1715 | > 8.35 |
UV-Visible Spectroscopy
The introduction of an EDG like a methoxy group at the 5-position of the thiophene ring will enhance the ICT, leading to a significant bathochromic shift in λmax compared to the parent compound 1 . Conversely, an EWG like a nitro group will oppose this charge transfer, increasing the energy required for the electronic transition and causing a hypsochromic shift.
Infrared (IR) Spectroscopy
The electronic effects of the substituents also manifest in the vibrational spectra.
-
C≡N and C=O Stretching: In the parent compound, these are observed around 2217 cm⁻¹ and 1715 cm⁻¹, respectively[1][2]. An EDG will push more electron density into the acrylate system, increasing the contribution of resonance structures that reduce the bond order of the nitrile and carbonyl groups. This will shift their stretching frequencies to lower wavenumbers (red shift). An EWG will have the opposite effect, increasing the bond order and shifting the frequencies to higher wavenumbers (blue shift).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electron density around the nuclei.
-
¹H NMR: The chemical shift of the vinylic proton is a key indicator of the electronic environment. For the parent compound 1 , this proton appears at approximately 8.35 ppm[1][2]. An EDG will increase the electron density throughout the conjugated system, shielding the vinylic proton and causing its signal to shift upfield (to a lower δ value). An EWG will decrease the electron density, deshielding the proton and shifting its signal downfield (to a higher δ value).
-
¹³C NMR: Similar trends are expected for the carbon atoms in the conjugated system. The carbons of the thiophene ring and the acrylate moiety will be shielded by EDGs and deshielded by EWGs. For the parent compound, the key carbons are found at δ = 146.6 (C-vinyl), 137.1 (C5-thiophene), 135.1 (C3-thiophene), 128.5 (C4-thiophene), 115.7 (C≡N), and 162.6 (C=O) ppm[1][2].
Experimental Protocols
General Synthesis via Knoevenagel Condensation
The synthesis of 2-cyano-3-(2-thienyl)acrylates is reliably achieved through the Knoevenagel condensation.[3][4][5][6] This reaction involves the base-catalyzed condensation of a substituted 2-thiophenecarboxaldehyde with an active methylene compound, such as ethyl cyanoacetate.
Caption: Step-by-step workflow for the Knoevenagel condensation.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted 2-thiophenecarboxaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as piperidine (0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Analysis
1. UV-Visible Spectroscopy:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the acrylate derivatives in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectra over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax) for the main charge-transfer band.
2. Infrared Spectroscopy:
-
Record the IR spectra of the solid samples using a Fourier-Transform Infrared (FTIR) spectrometer, typically with a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic stretching frequencies for the C≡N, C=O, and C=C bonds.
3. NMR Spectroscopy:
-
Dissolve the samples in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Assign the chemical shifts of the vinylic and thiophene protons and carbons.
Conclusion
The electronic and vibrational spectra of 2-cyano-3-(2-thienyl)acrylates are highly tunable through the introduction of substituents on the thiophene ring. By understanding the principles of intramolecular charge transfer, researchers can rationally design and synthesize derivatives with tailored spectroscopic properties for a wide range of applications in materials science and drug development. The experimental protocols outlined provide a robust framework for the synthesis and characterization of these versatile compounds.
References
-
Supplementary Information, J. Mex. Chem. Soc. 2023, 67(1). [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. [Link]
-
Rančić, M., Trišović, N., Milčić, M., Ušćumlić, G., & Marinković, A. (2012). Substituent and solvent effects on intramolecular charge transfer of 5-arylidene-2,4-thiazolidinediones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 500-507. [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
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- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Safety Operating Guide
1--Methyl 2-cyano-3-(2-thienyl)acrylate proper disposal procedures
Topic: Methyl 2-cyano-3-(2-thienyl)acrylate: Safe Handling & Disposal Protocols
Executive Summary
Methyl 2-cyano-3-(2-thienyl)acrylate (MCTA) presents a complex disposal challenge due to its dual-functionality: it possesses the polymerization potential of a cyanoacrylate and the toxic combustion profile of a thiophene derivative.[1][2] Improper disposal can lead to exothermic reactions in waste drums or the release of sulfur oxides (
This guide provides a self-validating protocol for the segregation, stabilization, and disposal of MCTA, ensuring compliance with environmental safety standards and preventing laboratory accidents.
Chemical Identity & Hazard Assessment
Before initiating disposal, the chemical nature of MCTA must be understood to predict its behavior in a waste stream.
Correction on Nomenclature: The prefix "1-Methyl" in the request likely refers to the methyl ester group. The standard IUPAC designation is Methyl 2-cyano-3-(2-thienyl)acrylate .[1][2]
| Property | Data | Relevance to Disposal |
| Chemical Structure | Methyl ester with Nitrile (-CN) and Thiophene (S-ring) groups.[1][2] | High Risk: Contains Nitrogen and Sulfur.[1] |
| Reactivity | Electrophilic alkene; susceptible to nucleophilic attack (bases).[1] | Polymerization Risk: Can polymerize exothermically if mixed with bases (amines, hydroxides) or water.[1] |
| Combustion Byproducts | Incineration Requirement: Must be burned in a facility with acid gas scrubbers.[1] | |
| Physical State | Typically a yellow crystalline solid or viscous liquid (depending on purity/temperature).[1] | Handling: Dust or aerosol inhalation risk during transfer.[1] |
Critical Hazard Warning:
-
Do NOT mix with cellulosic materials (paper towels, cotton) during cleanup; cyanoacrylate moieties can react exothermically with hydroxyl groups in cellulose, potentially causing fire.[1]
-
Do NOT mix with alkaline waste (pH > 8); this triggers rapid polymerization and heat generation.[1]
Pre-Disposal Stabilization (The "Self-Validating System")[1][2]
To ensure the waste stream remains stable, you must "quench" the reactivity of the acrylate double bond or ensure it is diluted sufficiently to prevent a runaway exotherm.
Protocol A: Stabilization for Liquid Waste
If the MCTA is in solution (e.g., reaction mother liquor):
-
Check pH: Ensure the solution is Neutral to slightly Acidic (pH 5–6).
-
Inhibitor Addition: Add Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) at 100–200 ppm if the waste will be stored for >24 hours.[1] This prevents spontaneous polymerization.[1]
-
Validation: Take a 5mL aliquot, add equal parts water. If no rapid precipitate or heat is generated, the solution is stable for the organic waste stream.
Protocol B: Solid Waste
-
Keep solid MCTA separate from oxidizers.[1]
-
Double-bag in polyethylene (PE) bags. Do not use paper bags.
Waste Segregation Logic
Proper segregation is the primary defense against unexpected reactions in the waste accumulation area.
Figure 1: Decision matrix for segregating MCTA waste. Note the critical requirement to flag sulfur content for the incineration facility.
Step-by-Step Disposal Protocols
Scenario 1: Bulk Disposal (Laboratory Scale)
Objective: Disposing of synthesized material or expired reagents.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal drums if the waste is acidic.[1]
-
Labeling:
-
Solvent Compatibility: If dissolving solid waste for disposal, use Acetone or Ethyl Acetate .[1] Avoid alcohols if possible (transesterification risk over long periods), and strictly avoid amines.[1]
-
Storage: Store in a cool, dry flammables cabinet. Keep away from light (UV can trigger polymerization in thiophene acrylates).[1]
Scenario 2: Spill Cleanup (Emergency Response)
Objective: Safely managing an accidental release without triggering a fire or toxic release.
Figure 2: Emergency spill response workflow. The "Wait" step is crucial to prevent container rupture from off-gassing.
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area. Thiophene derivatives have a distinct, often unpleasant odor; respiratory protection (organic vapor cartridge) is recommended.[1]
-
Absorb: Pour vermiculite or dry sand over the spill.[1] WARNING: Do not use cellulose-based absorbents (sawdust, paper towels) as MCTA can react exothermically with them.[1][2]
-
Collect: Use a polyethylene scoop. Place waste into a wide-mouth plastic container.
-
Vent: Do not cap the container tightly immediately. Allow it to sit in a fume hood for 30 minutes to ensure any reaction heat dissipates.
Regulatory & Compliance (The "Authority")[1]
While Methyl 2-cyano-3-(2-thienyl)acrylate is not explicitly listed on the RCRA P-list or U-list, it falls under specific waste characteristics:
-
RCRA Classification:
-
EPA & Incineration:
-
Because of the Thiophene ring , this waste must be directed to an incinerator capable of handling Sulfur . Standard fuel blending programs may reject it if the sulfur content exceeds 1-2%.[1][2]
-
Action: Explicitly declare "Organosulfur Compound" on the waste manifest to prevent fines from the disposal facility.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 714589, Methyl 2-cyano-3-(2,5-dimethyl-3-thienyl)acrylate (Analog).[1][2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1] Retrieved from [Link][1]
-
Trelleborg Sealing Solutions. Chemical Compatibility Guide (Thiophene & Acrylates). Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl 2-cyano-3-(2-thienyl)acrylate
As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Methyl 2-cyano-3-(2-thienyl)acrylate. While a specific Safety Data Sheet (SDS) for this unique molecule may not be readily available, its chemical structure—possessing both a cyanoacrylate and an acrylate functional group—allows us to extrapolate a robust safety protocol based on well-documented hazards of these chemical classes. The primary directive is to prevent contact and inhalation, mitigating the risks of irritation, sensitization, and the unique bonding properties of cyanoacrylates.
Hazard Analysis: Understanding the "Why" Behind the "What"
1-Methyl 2-cyano-3-(2-thienyl)acrylate is a reactive monomer. The operational hazards stem from two key features of its parent molecules:
-
Cyanoacrylate Reactivity : The cyanoacrylate group is highly susceptible to anionic polymerization, which is initiated by weak bases, including the moisture present on skin, eyes, and mucous membranes.[1][2] This reaction is exothermic and occurs almost instantly, causing the material to bond biological tissues together.[1][3] Vapors are lachrymatory (tear-inducing) and can irritate the entire respiratory tract.[1][4]
-
Acrylate Sensitization : Acrylates as a class are known skin irritants and potential sensitizers.[5][6] Repeated or prolonged exposure can lead to allergic contact dermatitis.[5]
Therefore, our PPE strategy is designed to create an impermeable barrier against a chemical that actively seeks to polymerize on contact with the user.
Core Protective Equipment: Your First Line of Defense
All handling of 1-Methyl 2-cyano-3-(2-thienyl)acrylate must be conducted within a certified chemical fume hood to control vapor exposure.[7] The following PPE is mandatory for all personnel in the immediate vicinity of handling operations.
-
Eye and Face Protection : Due to the lachrymatory nature of cyanoacrylate vapors and the severe, immediate hazard of splashes, eye protection is critical.
-
Minimum Requirement : Tightly sealed, indirectly vented chemical safety goggles are required.
-
Best Practice : A full-face shield worn over safety goggles is mandated when handling quantities greater than a few grams or when a splash hazard is significant (e.g., during transfers or reaction quenching). Standard safety glasses with side shields are insufficient as they do not protect against vapors or splashes from all angles.[1] Do not wear contact lenses, as they can become bonded to the cornea if exposed.[1]
-
-
Hand Protection : Gloves must be selected to prevent both chemical permeation and the potential for a hazardous reaction with the glove material itself.
-
Recommended : Use disposable nitrile or polyethylene gloves.[8] These materials provide adequate splash resistance without readily initiating polymerization.
-
Glove Change Protocol : Gloves should be changed immediately if contamination is suspected and always before leaving the laboratory area. Never reuse disposable gloves.
-
Avoid : Do not use cotton or other natural fiber gloves. These can react with cyanoacrylates, causing rapid polymerization that generates enough heat to cause severe thermal burns.[1]
-
-
Body Protection : A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned with sleeves rolled down to provide maximum coverage. For tasks with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection : All routine operations should be performed in a fume hood. However, in situations where engineering controls may be insufficient (e.g., a large spill or equipment failure), respiratory protection is necessary.
-
Requirement : A NIOSH-approved respirator with organic vapor cartridges is required for emergency situations or when vapor irritation is noticeable despite engineering controls.[1]
-
PPE Selection Matrix for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep (<1g) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Solution Preparation/Transfers | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat & Chemical Apron | NIOSH-approved respirator with organic vapor cartridges |
Operational Plans: Safe Handling from Start to Finish
Adherence to strict protocols is a self-validating system for safety. The following step-by-step procedures ensure that protective barriers are maintained throughout the handling lifecycle.
Protocol 1: PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Protocol 2: Emergency Response
-
Accidental Skin Contact : Do NOT attempt to pull bonded skin apart, as this can tear the skin.[1] Immediately immerse the affected area in warm, soapy water.[9] Gently peel or roll the skin surfaces apart. If the material cannot be removed, seek medical attention.
-
Eye Contact : This is a medical emergency. Immediately flush the eye with large amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Do not attempt to force the eyelids open if they are bonded. Seek immediate medical attention.[1][9]
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult or symptoms of respiratory irritation persist, seek medical attention.[9]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.
-
For Small Spills (in a fume hood) :
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE (see table above), contain the spill with an inert absorbent material like sand or vermiculite.[8] Do not use paper towels or other combustible materials initially, as the heat from polymerization can cause ignition.[1]
-
Slowly add a small amount of water to the contained spill to initiate polymerization.[8] Allow the material to fully cure into a solid polymer.
-
Once solidified, scrape up the material and place it into a designated, labeled hazardous waste container.[8][11]
-
-
Waste Disposal :
-
Liquid Waste : Never dispose of liquid 1-Methyl 2-cyano-3-(2-thienyl)acrylate down the drain.[11][12] Residual amounts in containers should be polymerized by adding a small amount of water, allowing it to solidify, and then disposing of the container in the solid hazardous waste stream.[8]
-
Solid Waste : All contaminated items (gloves, absorbent pads, etc.) must be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office.[11][13]
-
By integrating these expert-driven protocols and understanding the chemical principles behind them, you can ensure a safe and productive research environment when working with 1-Methyl 2-cyano-3-(2-thienyl)acrylate.
References
-
Material Safety Data Sheet, PERMABOND® 910 adhesive. Permabond LLC. 1
-
Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal. Benchchem. 8
-
Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals. Benchchem. 11
-
Safety Data Sheet, Cyanacrylate Adhesive. ITW LLC & Co. KG. 3
-
Hazard Summary: Methyl 2-Cyanoacrylate. New Jersey Department of Health. 5
-
Safe and Responsible Disposal of Acrylic Liquid. NailKnowledge. 12
-
Butyl Acrylate Safety Data Sheet. Arkema. 13
-
Cyanoacrylate Fuming Procedures. Tennessee Bureau of Investigation.
-
Safety Data Sheet, Cyanacrylate Adhesive. ITW LLC & Co. KG. 14
-
Safety Data Sheet, Cyanoacrylate. Arrowhead Forensics. 10
-
Safety Data Sheet, 2-Cyanoethyl Acrylate. Tokyo Chemical Industry. 7
-
ICSC 1272 - METHYL 2-CYANOACRYLATE. Inchem.org. 4
-
Cyanoacrylate (Instant) Adhesives Safety Guide. GSD FabLab. 9
-
Safety Data Sheet, Scotch® Super Glue Liquid. 3M New Zealand Ltd. 15
-
NIOSH Pocket Guide to Chemical Hazards: Methyl-2-cyanoacrylate. Centers for Disease Control and Prevention. 2
-
Safety Data Sheet, Methyl acrylate. Thermo Fisher Scientific. 6
-
Safety Data Sheet, Methyl acrylate. Loba Chemie Pvt. Ltd. 16
-
GPS Safety Summary, Methyl acrylate. Arkema. 17
-
Safety Data Sheet, 3M(TM) Scotch-Weld(TM) Surface Insensitive Instant Adhesive SI100, Clear. 3M. 18
Sources
- 1. www1.mscdirect.com [www1.mscdirect.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
- 3. itwcp.de [itwcp.de]
- 4. ICSC 1272 - METHYL 2-CYANOACRYLATE [inchem.org]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]
- 10. arrowheadforensics.com [arrowheadforensics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nailknowledge.org [nailknowledge.org]
- 13. data.ntsb.gov [data.ntsb.gov]
- 14. itwcp.de [itwcp.de]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. sibur-int.ru [sibur-int.ru]
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- 18. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
